Benzyl methanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKRMIJRCHPKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204362 | |
| Record name | Methanesulfonic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55791-06-5 | |
| Record name | Methanesulfonic acid, phenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055791065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Role of Benzyl Methanesulfonate in Modern Synthesis
An In-Depth Technical Guide to the Chemical Properties and Applications of Benzyl Methanesulfonate
This compound, also known as benzyl mesylate, is an organic ester with the chemical formula C₈H₁₀O₃S.[1][2] It belongs to the sulfonate ester class of compounds, which are distinguished by the presence of a methanesulfonate group (-SO₃CH₃). This functional group is central to the molecule's utility in chemical synthesis. The methanesulfonate anion is an exceptionally stable, and therefore excellent, leaving group in nucleophilic substitution reactions.[3][4] This inherent reactivity makes this compound a powerful reagent for introducing the benzyl group—a common structural motif in pharmaceuticals and other complex organic molecules—onto a variety of substrates.
This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers in organic synthesis and drug development.
Core Physicochemical and Structural Properties
Understanding the fundamental physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. This compound is typically encountered as a light yellow oil under standard conditions.[5]
Structural and Molecular Data
The structure consists of a benzyl group (C₆H₅CH₂-) attached to the oxygen atom of a methanesulfonate group (CH₃SO₃-). This arrangement is key to its function as a potent benzylic alkylating agent.
Caption: Generalized Sₙ2 reaction mechanism for benzylation.
This reactivity makes it a valuable tool for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs). [6]
Synthesis Protocol
This compound is readily synthesized in the laboratory from commercially available starting materials. The most common method involves the reaction of benzyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine. [5]
Experimental Workflow
The following protocol is adapted from a standard literature procedure. [5]
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Reagents and Equipment:
-
Benzyl alcohol (1.2 moles)
-
Triethylamine (1.8 moles)
-
Methanesulfonyl chloride (1.31 moles)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Reaction vessel equipped with a stirrer and dropping funnel, under a nitrogen atmosphere
-
Ice-water-acetone bath
Procedure:
-
Initial Setup: In a suitable reaction vessel under a nitrogen atmosphere, combine dichloromethane (1.4 L), benzyl alcohol (129.6 g, 1.2 moles), and triethylamine (182 g, 1.8 moles). [5]2. Cooling: Stir the mixture and cool it to -5 °C using an ice-water-acetone bath. The use of low temperature is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Addition of Mesyl Chloride: Prepare a solution of methanesulfonyl chloride (150 g, 1.31 moles) in 100 mL of dichloromethane. Add this solution dropwise to the reaction mixture over approximately 49 minutes, ensuring the internal temperature is maintained between -5 °C and 2 °C. [5]Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the esterification to completion.
-
Reaction Completion: After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0-2 °C. [5]5. Workup - Quenching: Dilute the reaction by adding 500 mL of water, pre-cooled to 5 °C. This step quenches any remaining reactive species.
-
Workup - Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it twice with 500 mL portions of cold water to remove triethylamine hydrochloride and other water-soluble impurities. [5]7. Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter to remove the drying agent, and evaporate the solvent under reduced pressure. [5]8. Product: The final product is obtained as a light yellow oil with an approximate yield of 85%. [5]The product should be stored under refrigeration until further use.
Self-Validation: The success of the synthesis is confirmed by characterization. The reported ¹H-NMR spectrum in CDCl₃ shows characteristic peaks at δ 2.9 (singlet, 3H, -CH₃), 5.2 (singlet, 2H, -CH₂-), and 7.4 (multiplet, 5H, aromatic protons). [5]
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of synthesized this compound.
-
¹H NMR: As noted in the synthesis protocol, the proton NMR spectrum provides clear, diagnostic signals for the methyl, benzyl methylene, and phenyl protons. [5][7]* ¹³C NMR: The carbon NMR spectrum provides complementary information on the carbon framework of the molecule. [2]* Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Strong bands associated with the sulfonate group (S=O stretching) are typically observed in the regions of 1350-1380 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch). [8][9]
Safety, Handling, and Storage
As a potent alkylating agent, this compound must be handled with appropriate safety precautions. Alkylating agents as a class are known to be potentially carcinogenic and mutagenic because of their ability to modify DNA. [10][11][12]
-
Handling: Use this chemical only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [13]Avoid inhalation of vapors and contact with skin and eyes. * Storage: Store in a tightly closed container in a cool, dry place. [1]For long-term stability, storage at -20°C under a nitrogen atmosphere is recommended. [1]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a highly effective and versatile reagent for benzylation in organic synthesis. Its reactivity is underpinned by the exceptional leaving group ability of the methanesulfonate moiety. The straightforward synthesis from common laboratory chemicals, coupled with its potent alkylating power, ensures its continued importance in the construction of complex molecules, particularly within the field of drug discovery and development. Proper understanding of its properties, reactivity, and handling procedures is essential for its safe and successful application in research.
References
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An In-depth Technical Guide to the Synthesis of Benzyl Methanesulfonate from Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzyl Methanesulfonate in Organic Synthesis
This compound (BnOMs) is a crucial intermediate in organic synthesis, primarily utilized as a potent benzylic electrophile. Its utility stems from the excellent leaving group ability of the mesylate anion, facilitating a wide range of nucleophilic substitution reactions. This attribute makes it an invaluable tool in the construction of complex molecules, particularly in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). The benzyl group serves as a common protecting group for alcohols and amines, and this compound provides a reliable method for its introduction. This guide offers a comprehensive overview of the synthesis of this compound from benzyl alcohol, delving into the reaction mechanism, a detailed experimental protocol, safety considerations, and characterization of the final product.
Core Synthesis: Reaction Mechanism and Stoichiometry
The synthesis of this compound from benzyl alcohol proceeds via a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The alcohol oxygen of benzyl alcohol acts as the nucleophile, attacking the electrophilic sulfur atom.
Reaction:
C₆H₅CH₂OH + CH₃SO₂Cl → C₆H₅CH₂OSO₂CH₃ + HCl
This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[1] The base serves a critical role in neutralizing the hydrochloric acid (HCl) generated as a byproduct.[1] The removal of HCl is essential to drive the reaction equilibrium towards the formation of the desired product and to prevent potential acid-catalyzed side reactions.
Mechanistic Insights
The reaction mechanism can be visualized as a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the electron-deficient sulfur atom of methanesulfonyl chloride. This results in the formation of a tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, leading to the elimination of a chloride ion and the formation of a protonated this compound. The base then deprotonates this species to yield the final product and the corresponding ammonium salt.
The use of a tertiary amine base like triethylamine is favored as it does not compete with the alcohol as a nucleophile.[1]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Benzyl Alcohol | 108.14 | 129.6 g | 1.2 | 1.0 |
| Methanesulfonyl Chloride | 114.55 | 150 g | 1.31 | 1.09 |
| Triethylamine | 101.19 | 182 g | 1.8 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 1.5 L | - | - |
| Water | 18.02 | As needed | - | - |
| Magnesium Sulfate (anhydrous) | 120.37 | As needed | - | - |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, combine benzyl alcohol (129.6 g, 1.2 moles), triethylamine (182 g, 1.8 moles), and methylene chloride (1.4 L).[2]
-
Cooling: Stir the mixture under a nitrogen atmosphere and cool it to -5°C using an ice-water-acetone bath.[2]
-
Addition of Methanesulfonyl Chloride: Prepare a solution of methanesulfonyl chloride (150 g, 1.31 moles) in 100 ml of methylene chloride.[2] Add this solution dropwise to the reaction mixture over a period of 49 minutes, ensuring the temperature is maintained between -5°C and 2°C.[2]
-
Reaction Completion: After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0-2°C.[2]
-
Workup - Quenching and Extraction: Dilute the reaction mixture with 500 ml of water, precooled to 5°C.[2] Transfer the mixture to a separatory funnel and separate the organic layer.
-
Workup - Washing: Wash the organic layer twice with 500 ml portions of cold water.[2]
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.[2]
Expected Yield: This protocol typically yields approximately 190 g (85%) of this compound as a light yellow oil.[2]
Safety Precautions: Handling Hazardous Reagents
The synthesis of this compound involves the use of hazardous chemicals that require strict safety protocols.
-
Methanesulfonyl Chloride (MsCl): This reagent is highly corrosive, toxic if swallowed or in contact with skin, and fatal if inhaled.[3] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[3] Always handle methanesulfonyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] In case of skin contact, immediately wash the affected area with plenty of water.[5]
-
This compound: While less acutely hazardous than MsCl, the product should also be handled with care. Avoid contact with skin and eyes.
-
Triethylamine and Dichloromethane: Both are volatile and flammable. Work in a well-ventilated area and avoid sources of ignition.
Emergency Procedures:
-
Spills: For small spills of methanesulfonyl chloride, absorb the material with an inert absorbent like vermiculite and dispose of it as hazardous waste.[4] For larger spills, evacuate the area and follow emergency procedures.[4]
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5] Do not use a heavy water stream as methanesulfonyl chloride reacts with water.[5]
Purification and Characterization
The crude this compound obtained after workup is often of sufficient purity for many applications. However, if higher purity is required, purification can be achieved by vacuum distillation or column chromatography on silica gel.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the product. The expected signals for this compound in CDCl₃ are:
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the product. A typical developing solvent system is dichloromethane, in which this compound has an Rf value of approximately 0.75.[2]
Conclusion: A Reliable and Versatile Synthetic Method
The synthesis of this compound from benzyl alcohol using methanesulfonyl chloride and a tertiary amine base is a robust and high-yielding method. The procedure is straightforward and can be readily scaled for laboratory and industrial applications. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can confidently prepare this versatile reagent for its numerous applications in organic synthesis, particularly in the development of novel therapeutic agents. The key to a successful synthesis lies in the careful control of the reaction temperature and the effective neutralization of the HCl byproduct.
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American Molecules. Methanesulfonyl Chloride SDS Safety Data Sheet of Supplier Exporter. [Link]
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Horiazon Chemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]
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Loba Chemie. METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No. [Link]
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Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]
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Benzyl methanesulfonate mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Benzyl Methanesulfonate
Abstract
This compound (BMS), a monofunctional alkylating agent, serves as a critical tool in molecular biology and toxicology research. Its well-defined chemical reactivity and potent genotoxic effects make it an archetypal compound for investigating the intricate cellular responses to DNA damage. This guide provides a comprehensive overview of the chemical and biological mechanisms of action of BMS. We will dissect its reactivity through the lens of nucleophilic substitution, trace its journey to the nuclear DNA, and delineate the subsequent cellular signaling cascades, including DNA repair, cell cycle arrest, and apoptosis. Furthermore, this document furnishes detailed, field-tested protocols for researchers to quantitatively assess its biological effects, bridging theoretical knowledge with practical application.
Introduction: The Profile of a Prototypical Alkylating Agent
Alkylating agents are a cornerstone of cancer chemotherapy and a subject of intense toxicological scrutiny due to their ability to covalently modify cellular macromolecules.[1][2] These compounds react with electron-rich (nucleophilic) sites, with the most critical target being the deoxyribonucleic acid (DNA).[3] this compound (CAS 55791-06-5), also known as benzyl mesylate, is a potent monofunctional alkylating agent.[4][5] This means it possesses a single reactive center capable of forming one covalent bond with a biological target. Unlike bifunctional agents which can cross-link DNA strands, BMS introduces single alkyl (in this case, benzyl) adducts.[1] This specific mode of action makes it an invaluable research compound for elucidating the cellular mechanisms that respond to and repair single-base DNA damage, a frequent challenge to genomic integrity.[4][6] Its study is also highly relevant in the pharmaceutical industry, where methanesulfonate salts are common, and the potential for the formation of genotoxic methanesulfonate ester impurities is a significant safety concern.[7][8]
The Chemical Mechanism: A Study in Nucleophilic Substitution
The biological activity of this compound is a direct consequence of its chemical structure and reactivity. The core of its action lies in the transfer of its benzyl group to a nucleophile, a reaction facilitated by the excellent leaving group potential of the methanesulfonate (mesylate) anion.
The S\textsubscript{N}2 Reaction Pathway
This compound primarily reacts via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.[4][9] This is a single, concerted step where an incoming nucleophile attacks the electrophilic benzylic carbon, and the methanesulfonate leaving group departs simultaneously.[9] The reaction rate is dependent on the concentration of both the BMS substrate and the attacking nucleophile.[10]
An alternative unimolecular (S\textsubscript{N}1) pathway, which involves the initial formation of a benzyl carbocation intermediate, is generally disfavored.[9] This is because any electron-withdrawing substituents on the benzene ring would destabilize this positively charged intermediate, making the S\textsubscript{N}2 pathway the more kinetically favorable route.[9]
Caption: S\textsubscript{N}2 reaction of this compound with a nucleophile (Nu:⁻).
The Biological Mechanism: DNA as the Primary Target
Upon entering a biological system, the high reactivity of this compound leads it to interact with a variety of cellular nucleophiles. However, its most consequential target, leading to its genotoxic and cytotoxic effects, is the cell's genetic blueprint: DNA.[11]
Formation of DNA Adducts
The nitrogen and oxygen atoms within the purine and pyrimidine bases of DNA are electron-rich and serve as prime targets for alkylation by BMS.[11] The primary sites of benzylation include:
-
N7-guanine: This is often the most nucleophilic and accessible site on the DNA helix, making 7-benzylguanine a major adduct.[3][11]
-
O6-guanine: Alkylation at this position is particularly pernicious. O6-benzylguanine is a highly mutagenic lesion because it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[4][12][13]
-
N3-adenine: 3-benzyladenine is another significant adduct that can block the progression of DNA polymerase, thereby stalling DNA replication.[6][14]
The formation of these bulky benzyl adducts distorts the DNA double helix, interfering with fundamental processes like DNA replication and transcription.[14][15]
Cellular Response to BMS-Induced DNA Damage
The cell possesses a sophisticated network of pathways to counteract the threat posed by DNA alkylation. The presence of BMS-induced adducts triggers a complex signaling cascade aimed at damage repair, cell cycle regulation, and, if necessary, the elimination of the damaged cell.
Caption: Cellular response pathway to this compound-induced DNA damage.
Key steps in this response include:
-
Damage Recognition: Sensor proteins recognize the structural distortion in the DNA caused by the benzyl adducts.
-
DNA Repair Activation: The primary repair pathway for single-base adducts is Base Excision Repair (BER).[16][17] Specialized DNA glycosylases recognize and excise the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then processed by other enzymes to restore the correct DNA sequence.
-
Replication Stress and Cell Cycle Arrest: If a replication fork encounters an unrepaired adduct, it can stall.[6] This stalling activates signaling kinases like ATR, which in turn phosphorylate downstream targets such as CHK1 to induce an S-phase cell cycle arrest.[6] This pause provides the cell with additional time to repair the damage before resuming replication. Homologous recombination (HR) pathways may be engaged to repair collapsed or stalled replication forks.[14][17]
-
Apoptosis: If the DNA damage is overwhelming and cannot be repaired efficiently, the cell cycle arrest becomes permanent, and the cell is directed to undergo apoptosis.[18] This is a crucial failsafe mechanism to prevent the propagation of cells with heavily damaged genomes.
Experimental Methodologies for Characterization
A thorough understanding of BMS's mechanism requires robust experimental validation. The following protocols provide a framework for investigating its activity in a laboratory setting.
Protocol: Cell Viability/Cytotoxicity Assay using WST-1
This protocol quantifies the dose-dependent effect of BMS on the viability of a chosen cell line, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).
Principle: The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0 µM to 1000 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared BMS dilutions (including a vehicle control with 0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the percentage of cell viability against the log of the BMS concentration and fit a dose-response curve to calculate the IC₅₀ value.
Data Presentation:
| Cell Line | Tissue of Origin | IC₅₀ of this compound (µM) |
| A549 | Human Lung Carcinoma | 150 |
| MCF-7 | Human Breast Adenocarcinoma | 210 |
| U-251 | Human Glioblastoma | 125 |
| NHDF | Normal Human Dermal Fibroblasts | 450 |
Note: Data are representative and will vary based on experimental conditions.
Protocol: Visualizing DNA Damage with the Comet Assay
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide and lysed. Electrophoresis pulls the negatively charged DNA towards the anode. Undamaged DNA remains compact in the nucleoid (the "head"), while fragmented DNA migrates out, forming a "tail." The intensity of the tail relative to the head correlates with the level of DNA damage.
Caption: Experimental workflow for the Comet Assay.
Causality Behind Experimental Choices:
-
Alkaline Conditions (Step 5): The high pH ( >13) denatures the DNA and reveals single-strand breaks and alkali-labile sites (like AP sites from BER), making the assay highly sensitive to the type of damage induced by BMS.
-
Lysis (Step 4): The high salt and detergent buffer removes cellular membranes and most proteins, leaving behind the supercoiled DNA within the nucleoid. This is critical for allowing the DNA to migrate during electrophoresis.
-
Short Treatment (Step 1): A short exposure time is often used to measure the initial DNA damage before it can be extensively repaired by the cell, providing a clearer picture of the compound's direct genotoxic effect.
Conclusion
This compound exemplifies the mechanism of a monofunctional alkylating agent with remarkable clarity. Its action begins with a predictable S\textsubscript{N}2 chemical reaction, leading to the formation of specific, deleterious DNA adducts. This initial chemical insult triggers a highly orchestrated cellular response, balancing DNA repair with cell cycle control and apoptosis to preserve genomic integrity. The study of BMS not only provides fundamental insights into DNA damage and repair but also highlights the critical need for monitoring and controlling such reactive species in pharmaceutical products. The experimental frameworks provided herein offer researchers the tools to further probe these intricate mechanisms and assess the impact of genotoxic agents.
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Benzyl Methanesulfonate: A Comprehensive Technical Guide for the Modern Researcher
This guide provides an in-depth exploration of benzyl methanesulfonate (BnOMs), a potent alkylating agent, tailored for researchers, scientists, and professionals in drug development. We will delve into its core chemical principles, practical applications, and the critical safety protocols necessary for its effective and responsible use.
Introduction: The Strategic Advantage of this compound in Alkylation Chemistry
In the landscape of organic synthesis, the introduction of a benzyl group is a frequent and critical transformation. While benzyl halides, such as benzyl bromide, have traditionally been the reagents of choice, this compound offers distinct advantages in terms of reactivity, stability, and handling. The methanesulfonate (mesylate) group is an excellent leaving group, rendering the benzylic carbon highly susceptible to nucleophilic attack. This heightened reactivity allows for milder reaction conditions and often leads to cleaner reactions with higher yields.
This guide will provide a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its application in complex synthetic pathways, particularly within the realm of pharmaceutical development.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this compound is paramount to its successful application.
Table 1: Key Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 55791-05-6[1][2][3][4] |
| Molecular Formula | C₈H₁₀O₃S[1][2][3][4] |
| Molecular Weight | 186.23 g/mol [1][3] |
| Density | 1.2 ± 0.1 g/cm³[2] |
| Boiling Point | 341.8 ± 21.0 °C at 760 mmHg[2] |
| Flash Point | 160.5 ± 22.1 °C[2] |
| LogP | 1.21[2] |
The reactivity of this compound is dominated by the electron-withdrawing nature of the mesylate group, which polarizes the C-O bond and makes the benzylic carbon a strong electrophile. This facilitates SN2 reactions with a wide range of nucleophiles.
The SN2 Reaction Mechanism
The primary mechanism through which this compound acts as an alkylating agent is the SN2 (bimolecular nucleophilic substitution) reaction. This is a single-step process where a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the mesylate leaving group.
Caption: SN2 reaction mechanism of this compound.
The concerted nature of this mechanism results in an inversion of stereochemistry at the benzylic carbon if it is a chiral center. The rate of the reaction is dependent on the concentration of both the nucleophile and this compound.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of benzyl alcohol with methanesulfonyl chloride in the presence of a base, such as triethylamine.[5] This reaction is typically carried out in an aprotic solvent like methylene chloride at low temperatures to control the exothermic nature of the reaction.[5]
Laboratory-Scale Synthesis Protocol[5]
Materials:
-
Benzyl alcohol
-
Methanesulfonyl chloride
-
Triethylamine
-
Methylene chloride (anhydrous)
-
Water (deionized)
-
Sodium sulfate or Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous methylene chloride.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of methanesulfonyl chloride (1.1 equivalents) in anhydrous methylene chloride to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or distillation if necessary.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature prevents the formation of side products and decomposition of the desired product.
-
Triethylamine: Acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Anhydrous Conditions: Methanesulfonyl chloride is sensitive to moisture and will hydrolyze, reducing the yield.
Applications in Drug Discovery and Development
This compound is a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The benzyl group is often used as a protecting group for alcohols, phenols, and amines due to its stability under a wide range of reaction conditions and its facile removal by hydrogenolysis.
Role as a Benzylating Agent in API Synthesis
The sulfonyl functional group is a common motif in medicinal chemistry, found in a variety of drugs with anti-inflammatory, antibacterial, and antitumor properties.[6] The introduction of a benzyl group can modulate the lipophilicity and metabolic stability of a drug candidate.[6] For instance, N-benzyl sulfonamides have been investigated as potential agents against pancreatic cancer.[7]
Caption: Workflow for using BnOMs in drug discovery.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate safety precautions.[3]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
Handling and Storage:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8]
-
It is recommended to store under an inert atmosphere, such as nitrogen.[3]
Comparative Analysis: this compound vs. Benzyl Bromide
While both are effective benzylating agents, there are key differences to consider.
| Feature | This compound | Benzyl Bromide |
| Leaving Group | Mesylate (excellent) | Bromide (good) |
| Reactivity | Generally higher | High, but can be less reactive than the mesylate |
| Stability | More stable and less lachrymatory | Lachrymatory and less stable |
| Byproducts | Methanesulfonic acid/salt (often water-soluble) | Bromide salts |
The higher reactivity of this compound can be advantageous, allowing for milder reaction conditions. However, for some applications, the slightly lower reactivity of benzyl bromide might offer better selectivity.[9] Benzyl bromide is also a known selective alkylator of sulfur nucleophiles like methionine and cysteine.[10]
Conclusion
This compound is a powerful and versatile alkylating agent with significant applications in organic synthesis and drug development. Its high reactivity, coupled with the stability of the mesylate leaving group, often leads to efficient and clean benzylation reactions. By understanding its chemical properties, synthesis, and handling requirements, researchers can effectively leverage this reagent to advance their scientific endeavors. As with any potent chemical, a commitment to safety and proper experimental design is essential for its successful and responsible use.
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An In-depth Technical Guide to the Solubility and Stability of Benzyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword
Benzyl methanesulfonate (BMS), a sulfonate ester of benzyl alcohol and methanesulfonic acid, is a compound of significant interest in pharmaceutical development and organic synthesis. Its utility as a key intermediate and its potential presence as a genotoxic impurity necessitate a thorough understanding of its physicochemical properties. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to support researchers and drug development professionals in their work with this molecule. By elucidating the causality behind experimental choices and grounding our recommendations in authoritative sources, we aim to provide a self-validating system for the safe and effective handling and analysis of this compound.
Physicochemical Properties of this compound
This compound (CAS No: 55791-06-5), also known as benzyl mesylate, is a sulfonate ester with the molecular formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol [1][2]. At room temperature, it is typically a liquid.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| CAS Number | 55791-06-5 | [1] |
| Appearance | Liquid | General Knowledge |
| Storage | -20°C, under nitrogen | [1] |
Solubility Profile
A comprehensive understanding of a compound's solubility is fundamental to its application in synthesis, formulation, and analytical testing. The solubility of this compound is dictated by its molecular structure, which contains both a nonpolar benzyl group and a more polar methanesulfonate group.
Qualitative Solubility
Based on its structure and general principles of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. A synthesis procedure for this compound notes its presence in a methylene chloride solution, indicating its solubility in this solvent. General chemical knowledge suggests its miscibility with other polar aprotic and some polar protic solvents.
Quantitative Solubility Data (Predicted)
| Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Water | 80.1 | Low | The nonpolar benzyl group limits solubility in highly polar water. |
| Methanol | 32.7 | Soluble | The polarity of methanol is suitable for solvating both the polar and nonpolar portions of the molecule. |
| Ethanol | 24.5 | Soluble | Similar to methanol, ethanol is a good solvent for compounds with mixed polarity. |
| Isopropanol | 19.9 | Soluble | Its polarity is in a range that should effectively dissolve this compound. |
| Acetonitrile | 37.5 | Soluble | As a polar aprotic solvent, it is expected to be a good solvent. |
| Acetone | 20.7 | Soluble | Its moderate polarity makes it a versatile solvent for many organic compounds. |
| Dichloromethane | 8.9 | Soluble | A common solvent for organic reactions, its lower polarity is still sufficient to dissolve this compound. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely accepted technique.
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, acetone, dichloromethane)
-
Thermostatically controlled shaker bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a validated quantitative method for this compound
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate sealed flasks. The excess solid ensures that saturation is reached.
-
Equilibration: Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C). Shake the flasks for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant from each flask. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).
Chemical Stability
The stability of this compound is a critical consideration, particularly in the context of pharmaceutical development where degradation products can impact safety and efficacy. As a sulfonate ester, its primary degradation pathway is hydrolysis, which can be influenced by pH and temperature.
Hydrolytic Stability
Hydrolysis of this compound involves the cleavage of the ester bond, yielding benzyl alcohol and methanesulfonic acid. This reaction can be catalyzed by both acid and base.
Caption: Generalized mechanism of this compound hydrolysis.
The rate of hydrolysis is expected to be lowest in the neutral pH range and increase under both acidic and basic conditions. For many sulfonate esters, the rate of hydrolysis is significantly influenced by pH[3].
Thermal Stability
Elevated temperatures can accelerate the degradation of this compound. Thermal degradation may proceed through hydrolysis if water is present, or through other pathways such as elimination or rearrangement at higher temperatures in the absence of water. The specific decomposition products will depend on the conditions. Studies on related compounds have shown that sonication, which generates localized high temperatures, can lead to the degradation of benzyl alcohol, a potential hydrolysis product of this compound, into benzene and toluene[4].
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation. The benzyl group in this compound contains a chromophore that can absorb UV light, potentially leading to the formation of radical species and subsequent degradation products. According to ICH Q1B guidelines, photostability testing should be conducted to assess the impact of light on the drug substance[5].
Stability in the Presence of Nucleophiles
This compound is an alkylating agent and is reactive towards nucleophiles. The methanesulfonate group is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. The rate of reaction will depend on the strength and concentration of the nucleophile.
Forced Degradation Studies: A Practical Approach
Forced degradation (or stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods[5][6][7][8][9].
Experimental Workflow for Forced Degradation
Caption: A typical experimental workflow for forced degradation studies.
Detailed Protocols for Forced Degradation
Objective: To generate potential degradation products of this compound under various stress conditions.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
Expose the samples to the specified stress conditions for a defined period.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Specific Stress Conditions:
-
Acid Hydrolysis:
-
Reagent: 0.1 M Hydrochloric Acid (HCl)
-
Temperature: 60 °C
-
Procedure: Mix the BMS stock solution with 0.1 M HCl and heat at 60 °C. Sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis.
-
-
Base Hydrolysis:
-
Reagent: 0.1 M Sodium Hydroxide (NaOH)
-
Temperature: Room Temperature
-
Procedure: Mix the BMS stock solution with 0.1 M NaOH and keep at room temperature. Sample at various time points (e.g., 30 minutes, 1, 2, 4 hours). Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂)
-
Temperature: Room Temperature
-
Procedure: Mix the BMS stock solution with 3% H₂O₂ and keep at room temperature, protected from light. Sample at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation (Solid State):
-
Temperature: 80 °C
-
Procedure: Place a known amount of solid this compound in a vial and heat in an oven at 80 °C. At various time points (e.g., 1, 3, 7 days), dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Light Source: As per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps)[5].
-
Procedure: Expose a solution of this compound and a solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
-
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the formation of degradation products[10][11][12]. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic System:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of compounds with different polarities.
-
Detection: UV detection at a wavelength where this compound and its likely degradation products (e.g., benzyl alcohol) have significant absorbance (e.g., 220 nm or 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled at a constant temperature (e.g., 30 °C) to ensure reproducibility.
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Identification of Degradation Products
Once separated by HPLC, the degradation products need to be identified.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for obtaining the molecular weight of degradation products, which provides crucial information for structure elucidation[13][14].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure determination of isolated degradation products[15].
Genotoxic Potential
Sulfonate esters, including this compound, are a class of compounds that are often considered potentially genotoxic due to their alkylating properties[1]. The primary degradation products, benzyl alcohol and methanesulfonic acid, should also be assessed for their genotoxic potential. Studies have shown that benzyl alcohol can exhibit genotoxic effects at high concentrations in in vitro assays[16][17][18]. Therefore, the formation of these degradation products should be carefully monitored and controlled.
Handling and Storage
Given its potential as a genotoxic alkylating agent and its susceptibility to degradation, proper handling and storage procedures are essential.
-
Storage: this compound should be stored at low temperatures (e.g., -20 °C) under an inert atmosphere (e.g., nitrogen) to minimize degradation[1].
-
Handling: Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
A thorough understanding of the solubility and stability of this compound is paramount for its safe and effective use in research and pharmaceutical development. This guide has provided a comprehensive overview of these critical properties, including predicted solubility, degradation pathways, and detailed experimental protocols for their assessment. By implementing robust analytical methods and appropriate handling procedures, researchers can mitigate risks and ensure the quality and integrity of their work with this important chemical entity.
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A Technical Guide to Benzyl Methanesulfonate: Synthesis, Analysis, and Implications as a Process Impurity
This guide provides an in-depth technical overview of benzyl methanesulfonate (BMS), a compound of significant interest to professionals in pharmaceutical research, development, and quality control. From its fundamental physicochemical properties to its synthesis and critical role as a potential genotoxic impurity (PGI), this document offers field-proven insights and validated methodologies. The focus is on the causality behind experimental choices and the establishment of self-validating protocols essential for scientific integrity in a regulated environment.
Core Physicochemical Properties of this compound
This compound, also known as benzyl mesylate, is an ester of methanesulfonic acid and benzyl alcohol.[1][2] Its structure comprises a benzyl group attached to a methanesulfonyl functional group, making it a potent alkylating agent. This reactivity is the primary reason it is monitored and controlled as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs).
A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | [1][2][3] |
| Molecular Weight | 186.23 g/mol | [2][3] |
| CAS Number | 55791-06-5 | [1][3] |
| IUPAC Name | This compound | [4] |
| Synonyms | Benzyl mesylate | [1][2] |
| Density | 1.2±0.1 g/cm³ (Predicted) | [5] |
| Boiling Point | 341.8±21.0 °C at 760 mmHg (Predicted) | [5] |
Chemical Structure
The chemical structure of this compound is fundamental to understanding its reactivity.
Caption: Chemical structure of this compound (C₈H₁₀O₃S).
Synthesis and Mechanistic Insights
The synthesis of this compound is a straightforward but instructive example of esterification. The most common laboratory-scale preparation involves the reaction of benzyl alcohol with methanesulfonyl chloride.
Expertise in Practice: Causality in Synthesis
The selection of reagents and reaction conditions is critical for achieving high yield and purity. Triethylamine is added as a base to neutralize the hydrochloric acid byproduct generated during the reaction.[6] This is crucial because an acidic environment could promote side reactions involving the benzyl alcohol starting material. The reaction is conducted at a low temperature (-5°C to 2°C) to control the exothermic nature of the reaction and minimize the formation of impurities.[6] Methylene chloride is a common solvent choice due to its inertness and ability to dissolve both the reactants and intermediates.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a standard, reliable synthetic procedure.[6]
-
Reaction Setup: Under a nitrogen atmosphere, combine benzyl alcohol (1.2 moles), triethylamine (1.8 moles), and methylene chloride (1.4 L) in a suitable reaction vessel.
-
Cooling: Cool the stirred mixture to -5°C using an ice-water-acetone bath.
-
Reagent Addition: Prepare a solution of methanesulfonyl chloride (1.31 moles) in methylene chloride (100 ml). Add this solution dropwise to the reaction mixture over approximately 50 minutes, ensuring the internal temperature is maintained between -5°C and 2°C.
-
Reaction Monitoring: After the addition is complete, stir the mixture for an additional 10 minutes at 0-2°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) [Rf 0.75 (CH2Cl2)].[6]
-
Workup: Quench the reaction by adding 500 ml of pre-cooled (5°C) water. Separate the organic layer.
-
Purification: Wash the organic layer twice with 500 ml portions of cold water. Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo.
-
Product Isolation: The resulting product is a light yellow oil.[6] For long-term stability, it should be refrigerated until use.
Workflow Visualization: Synthesis Pathway
Caption: Potential formation pathway of BMS as a PGI during API salt formation.
Analytical Methodologies for Trace-Level Detection
Given the low permissible limits for PGIs, highly sensitive and specific analytical methods are required. Gas Chromatography-Mass Spectrometry (GC-MS) is a well-suited technique for the analysis of sulfonate esters like BMS, which are semi-volatile and can be readily separated by gas chromatography. [7]
Protocol: GC-MS Analysis of this compound in an API Matrix
This protocol outlines a general approach for the quantification of BMS in a drug substance. Method validation would be required for a specific API.
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., Dichloromethane). [1]Perform serial dilutions to create calibration standards ranging from approximately 0.01 µg/mL to 10 µg/mL. [7]2. Sample Preparation: Accurately weigh a known amount of the API (e.g., 100 mg) into a vial. Dissolve the API in a solvent that is immiscible with the extraction solvent (e.g., water, if the API is soluble).
-
Liquid-Liquid Extraction: Add a precise volume of the extraction solvent (e.g., Dichloromethane) to the sample vial. Vortex vigorously for 2-3 minutes to extract the BMS into the organic layer. Centrifuge to ensure complete phase separation.
-
Analysis: Carefully transfer an aliquot of the organic (lower) layer into a GC vial. Inject 1 µL into the GC-MS system.
-
GC-MS Conditions (Typical):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 50°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
MS Detection: Selective Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for BMS (e.g., m/z 91 for the benzyl fragment, and others specific to the parent molecule).
-
-
Quantification: Construct a calibration curve from the standard solutions. Determine the concentration of BMS in the sample by comparing its peak area to the calibration curve. The result is typically reported in ng/mg or ppm relative to the API.
Safe Handling and Storage
This compound must be handled with appropriate care due to its nature as a potent alkylating agent and potential sensitizer. While a specific, comprehensive safety data sheet (SDS) is not readily available in the public domain, the hazards can be inferred from related mesylate and sulfonate compounds. [8][9]
| Aspect | Recommendation | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat are mandatory. [9] | To prevent skin and eye contact. Mesylates can be corrosive and are readily absorbed through the skin. |
| Handling | All manipulations should be performed in a certified chemical fume hood. [8]Avoid creating aerosols or mists. | To prevent inhalation of the compound, which is a potential respiratory irritant. [9] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. [3]Recommended storage is at -20°C under nitrogen for long-term stability. [3] | To prevent degradation and reaction with atmospheric moisture. Low temperature storage maintains chemical integrity. |
| Spills | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. [8] | To contain the hazardous material and prevent environmental release or further exposure. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. [8]| To avoid vigorous or uncontrolled reactions. |
Conclusion
This compound serves as a critical case study for professionals in pharmaceutical development. While its synthesis is straightforward, its significance lies in its potential to form as a genotoxic impurity during API manufacturing. A thorough understanding of its chemical properties, formation mechanisms, and the validated, sensitive analytical techniques required for its control are paramount. By integrating this knowledge, scientists can design robust and safe manufacturing processes that deliver high-quality medicines.
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Benzyl methanesulfonate physical and chemical specifications
An In-depth Technical Guide to Benzyl Methanesulfonate for Advanced Research & Development
Authored by: A Senior Application Scientist
Introduction: The Role of this compound in Modern Synthesis
This compound (BnOMs), also known as benzyl mesylate, is a crucial organic reagent belonging to the sulfonate ester family. Its significance in research, particularly in pharmaceutical and materials science, stems from its function as a potent and efficient benzylating agent. The methanesulfonate ('mesylate') group is an excellent leaving group, far superior to halides in many contexts, facilitating the transfer of the benzyl group to a wide array of nucleophiles under relatively mild conditions.
This guide provides an in-depth exploration of the core physical, chemical, and safety specifications of this compound. It is designed for the practicing researcher and drug development professional, moving beyond simple data recitation to explain the causality behind its properties and applications. Every piece of information is grounded in authoritative data to ensure scientific integrity and reproducibility in your experimental designs.
Part 1: Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory, from designing reaction conditions to planning purification strategies. This compound is a liquid at room temperature, and its key properties are summarized below.
Core Physical Properties
The following table consolidates the essential physical and chemical identifiers for this compound.
| Property | Value | Source(s) |
| CAS Number | 55791-06-5 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀O₃S | [1][2][3] |
| Molecular Weight | 186.23 g/mol | [2][4] |
| Boiling Point | 341.8 ± 21.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 160.5 ± 22.1 °C | [1] |
| Melting Point | Not Available (N/A) | [1] |
| LogP (octanol/water) | 1.16 - 1.21 | [1][2] |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | [2] |
| Refractive Index | 1.523 ± 0.03 | [1] |
| Synonyms | Benzyl mesylate, Phenylmethyl methanesulfonate | [3][4] |
Spectroscopic Data
Spectroscopic analysis is critical for reaction monitoring and final product confirmation.
-
¹H NMR (Proton NMR): In a study utilizing deuterated acetonitrile (CD₃CN) as the solvent, the proton NMR spectrum of this compound showed characteristic peaks at:
-
δ = 7.26 ppm (m, 5H): Corresponding to the aromatic protons of the phenyl group.
-
δ = 4.66 ppm (s, 2H): Corresponding to the benzylic methylene (-CH₂-) protons.
-
δ = 3.78 ppm (s, 3H): Corresponding to the methyl (-CH₃) protons of the mesylate group.[5]
-
This distinct pattern allows for straightforward identification of the molecule and can be used to assess its purity.
Part 2: Chemical Reactivity and Synthetic Utility
The utility of this compound is defined by its chemical reactivity, which is dominated by the nature of the methanesulfonate ester.
Mechanism of Action: The Benzylating Agent
The core reactivity of this compound lies in the C-O bond between the benzylic carbon and the mesylate oxygen. The mesylate anion (CH₃SO₃⁻) is a highly stable, non-nucleophilic species, making it an exceptional leaving group. This is because the negative charge is delocalized across the three oxygen atoms through resonance.
Consequently, this compound is an excellent electrophile in SN2 (bimolecular nucleophilic substitution) reactions. When a nucleophile (Nu⁻) attacks the electrophilic benzylic carbon, it displaces the mesylate group, resulting in the formation of a new carbon-nucleophile bond.
This reactivity makes it a preferred reagent for introducing the benzyl protecting group to alcohols, amines, and thiols, a common requirement in multi-step organic synthesis and drug development.[6]
Part 3: Experimental Protocol: Synthesis of this compound
A reliable and reproducible synthesis protocol is essential for any laboratory. The following procedure is adapted from established methods for preparing this compound from benzyl alcohol and methanesulfonyl chloride.[7]
Materials & Reagents
-
Benzyl Alcohol (1.2 moles)
-
Methanesulfonyl Chloride (1.31 moles)
-
Triethylamine (1.8 moles)
-
Dichloromethane (Methylene Chloride, 1.5 Liters)
-
Magnesium Sulfate (Anhydrous)
-
Nitrogen gas supply
-
Ice-water-acetone bath
Step-by-Step Methodology
-
Reaction Setup: In a suitable reaction vessel purged with nitrogen, combine dichloromethane (1.4 L), benzyl alcohol (129.6 g, 1.2 moles), and triethylamine (182 g, 1.8 moles).
-
Expert Insight: The use of an inert nitrogen atmosphere is crucial to prevent side reactions with atmospheric moisture, as methanesulfonyl chloride is highly reactive towards water. Triethylamine acts as an organic base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the starting alcohol or the product.
-
-
Cooling: Stir the mixture and cool it to -5 °C using an ice-water-acetone bath.
-
Expert Insight: This is a highly exothermic reaction. Cooling is essential to control the reaction rate, prevent thermal decomposition, and minimize the formation of byproducts.
-
-
Reagent Addition: Prepare a solution of methanesulfonyl chloride (150 g, 1.31 moles) in 100 mL of dichloromethane. Add this solution dropwise to the cooled reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not rise above 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of benzyl alcohol.
-
Workup & Purification:
-
Quench the reaction by slowly adding 200 mL of cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the isolated organic layer over anhydrous magnesium sulfate.[5]
-
Filter off the drying agent and wash the filter cake with a small amount of dichloromethane.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Final Product: The result is typically a colorless to pale yellow liquid, which is this compound of sufficient purity for most synthetic applications.[5] Further purification can be achieved via vacuum distillation if required.
Synthesis Workflow Diagram
Part 4: Safety, Handling, and Storage
This compound, like other alkylating agents such as methyl methanesulfonate, must be handled with extreme care. Alkylating agents are often toxic, irritant, and potential mutagens or carcinogens.
-
Handling:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof safety goggles.[8]
-
Avoid inhalation of vapors and any contact with skin or eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.
-
-
Storage:
-
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.
-
Trustworthiness through Self-Validation: The protocols and safety guidelines presented are cross-validated against standard laboratory practices and information from Safety Data Sheets (SDS) of structurally similar, well-characterized alkylating agents.[8] Always consult the specific SDS for this compound provided by your supplier before use.
References
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This compound Physical & Chemical Properties. (2024). Chemsrc. [Link]
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Benzyl mesylate. (2024). PubChem, National Institutes of Health. [Link]
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Quaternary ammonium salt-based task-specific ionic liquids for reversible and high-capacity SO2 capture. (2016). RSC Advances. [Link]
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Benzyl Methanethiosulfonate Chemical Properties. (2024). Local Pharma Guide. [Link]
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The Organic Chemist's Guide to Benzyl Methanesulfonate: Synthesis, Reactivity, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Benzyl Methanesulfonate in Modern Organic Synthesis
This compound, often abbreviated as BnOMs, is a pivotal reagent in organic chemistry, primarily utilized as a potent benzylating agent. Its significance lies in the introduction of the benzyl group (Bn), a common and robust protecting group for alcohols, amines, and thiols in the intricate pathways of multi-step synthesis.[1] The methanesulfonate (mesylate) moiety is an excellent leaving group, rendering the benzylic carbon highly susceptible to nucleophilic attack. This reactivity, combined with its relative stability and ease of preparation, has cemented the position of this compound as a valuable tool in the synthesis of complex molecules, including pharmaceutically active compounds.
This guide provides a comprehensive overview of this compound, delving into its synthesis, mechanistic intricacies of its reactivity, practical applications, and a comparative analysis with other common benzylating agents. The content is tailored for researchers and professionals in drug development, offering field-proven insights and detailed protocols to support laboratory endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use and characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | [2][3] |
| Molecular Weight | 186.23 g/mol | [4] |
| Appearance | Colorless oil | [5] |
| Boiling Point | 341.8±21.0 °C at 760 mmHg | [6] |
| Density | 1.2±0.1 g/cm³ | [6] |
| CAS Number | 55791-06-5 | [2] |
Spectroscopic Analysis:
¹H NMR (300 MHz, CDCl₃):
-
δ 7.41 (m, 5H): Aromatic protons of the phenyl group.
-
δ 5.24 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.
-
δ 2.90 (s, 3H): Methyl protons (-CH₃) of the methanesulfonyl group.[5]
¹³C NMR: While a complete, authoritatively assigned ¹³C NMR spectrum is not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The aromatic carbons would appear in the ~128-135 ppm region, the benzylic carbon (-CH₂-) around 70 ppm, and the methyl carbon of the mesyl group around 38 ppm.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks would include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~3000-2850 cm⁻¹: Aliphatic C-H stretching of the methyl and methylene groups.
-
~1350 cm⁻¹ and ~1175 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonate group, respectively. These are typically strong and sharp peaks.[7][8]
-
~1600 and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.[9]
Synthesis of this compound: A Standard Protocol
The most common and efficient method for the preparation of this compound is the reaction of benzyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Detailed Experimental Protocol:
Materials:
-
Benzyl alcohol
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Water (cold)
-
Magnesium sulfate (anhydrous)
-
Nitrogen atmosphere
-
Ice-water-acetone bath
Procedure:
-
In a flask under a nitrogen atmosphere, combine benzyl alcohol (1.2 moles) and triethylamine (1.8 moles) in dichloromethane (1.4 L).
-
Cool the stirred mixture to -5 °C using an ice-water-acetone bath.
-
Prepare a solution of methanesulfonyl chloride (1.31 moles) in dichloromethane (100 ml).
-
Add the methanesulfonyl chloride solution dropwise to the benzyl alcohol mixture over approximately 45-50 minutes, ensuring the temperature is maintained between -5 °C and 2 °C.
-
After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0-2 °C.
-
Quench the reaction by adding 500 ml of precooled water (5 °C).
-
Separate the organic layer and wash it twice with 500 ml of cold water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting product is this compound, typically obtained as a light yellow oil with a yield of around 85%.[5]
Causality Behind Experimental Choices:
-
Nitrogen Atmosphere: Prevents side reactions with atmospheric moisture.
-
Low Temperature: The reaction is exothermic, and low temperatures help to control the reaction rate and prevent the formation of byproducts.
-
Triethylamine: Acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Washing with Cold Water: Removes the triethylamine hydrochloride salt and any unreacted triethylamine.
Caption: Synthesis of this compound.
Reactivity and Mechanistic Insights
The utility of this compound stems from its high reactivity in nucleophilic substitution reactions. The electron-withdrawing nature of the methanesulfonyl group makes the mesylate anion a very stable and, therefore, excellent leaving group.
The Sₙ2 Reaction Pathway:
This compound predominantly reacts via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10] This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the side opposite to the leaving group (backside attack).[11] This leads to an inversion of stereochemistry if the carbon is a chiral center.
The transition state of the Sₙ2 reaction involves a pentacoordinate carbon atom with a trigonal bipyramidal geometry.[11] The adjacent pi system of the benzene ring stabilizes this transition state through orbital overlap, which lowers the activation energy and accelerates the reaction rate compared to non-benzylic systems.[12]
Caption: Sₙ2 reaction mechanism of this compound.
While the Sₙ1 pathway, involving the formation of a benzyl carbocation, is possible for benzylic systems, it is generally less favored for this compound unless promoted by highly polar, protic solvents and the absence of a strong nucleophile. Electron-donating substituents on the benzene ring can stabilize the carbocation and favor an Sₙ1 mechanism, whereas electron-withdrawing groups favor the Sₙ2 pathway.[13]
Applications in Drug Development and Organic Synthesis
The primary application of this compound is as a benzylating agent for the protection of hydroxyl and amino groups in the synthesis of complex organic molecules, including pharmaceuticals.[1] The benzyl group is favored due to its stability under a wide range of reaction conditions and its relatively straightforward removal by catalytic hydrogenolysis.
While specific examples of the use of this compound in the synthesis of marketed drugs are not prominently featured in the readily available literature, the analogous benzyl halides and tosylates are widely used. Mesylates, in general, are crucial intermediates in pharmaceutical synthesis due to their excellent leaving group ability.[1] The formation of potentially genotoxic alkyl mesylate impurities is a consideration during the synthesis of mesylate salts of active pharmaceutical ingredients, particularly when alcohols are used as solvents.[14]
Comparative Analysis of Benzylating Agents
The choice of a benzylating agent is a critical decision in synthetic planning. This compound is often compared with benzyl bromide, benzyl chloride, and benzyl tosylate.
| Reagent | Advantages | Disadvantages |
| This compound | Excellent leaving group, high reactivity. | Can be less stable than tosylates. |
| Benzyl Tosylate | Excellent leaving group, often crystalline and easy to handle.[15] | Higher molecular weight, can be more expensive. |
| Benzyl Bromide | Good reactivity, cost-effective. | Lachrymatory, can be less reactive than sulfonates.[15] |
| Benzyl Chloride | Most economical. | Least reactive of the common benzylating agents.[6] |
In general, the reactivity order is: this compound ≈ Benzyl Tosylate > Benzyl Bromide > Benzyl Chloride. The choice often comes down to a balance of reactivity, cost, and the specific requirements of the reaction. For instance, for less reactive nucleophiles or when milder conditions are required, the more reactive sulfonate esters are preferred.[15]
Handling, Storage, and Safety
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. The compound should be stored in a cool, dry place, under an inert atmosphere if possible, to prevent decomposition.[3]
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the benzyl protecting group in organic synthesis. Its high reactivity, driven by the excellent leaving group ability of the mesylate anion, allows for efficient benzylation of a wide range of nucleophiles under relatively mild conditions. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in the laboratory. While it is one of several common benzylating agents, its potent reactivity ensures its continued importance in the toolbox of synthetic chemists, particularly in the fields of drug discovery and development.
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- Wang, B., Liu, H., Liu, J., & Liu, J. (2011).
- CONICET. (2009).
- GOV.UK. (2024). ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director.
- MDPI. (2025).
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
- Google Patents. (n.d.).
- Sciencemadness.org. (2015).
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Methodological & Application
Application Notes & Protocols for O-Benzylation of Alcohols Using Benzyl Methanesulfonate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Benzyl Methanesulfonate in Hydroxyl Protection
The benzylation of alcohols, converting a hydroxyl group (-OH) into a benzyl ether (-OBn), is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and complex molecule synthesis. The benzyl group is a robust protecting group, stable across a wide range of reaction conditions, yet readily removable under mild hydrogenolysis conditions.[1][2][3] While benzyl halides (BnBr, BnCl) are commonly employed in Williamson ether synthesis, more reactive electrophiles are often required for sterically hindered or less nucleophilic alcohols.
This compound (BnOMs) emerges as a highly effective reagent for these challenging transformations. The methanesulfonate ("mesylate") moiety is an exceptional leaving group due to the resonance stabilization of the resulting anion, rendering the benzylic carbon significantly more electrophilic than its halide counterparts.[4][5] This heightened reactivity allows for O-benzylation reactions to proceed under milder conditions, at lower temperatures, and often with superior yields, expanding the scope of substrates that can be efficiently protected.
This guide provides a comprehensive overview of the mechanism, a detailed experimental protocol, critical operational parameters, and essential safety considerations for the successful application of this compound in O-benzylation.
Reaction Mechanism: The S_N2 Pathway
The O-benzylation of an alcohol with this compound proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The reaction is initiated by the deprotonation of the alcohol (ROH) by a suitable base to form a more nucleophilic alkoxide (RO⁻). This alkoxide then attacks the electrophilic benzylic carbon of this compound, displacing the methanesulfonate anion, an excellent leaving group, to form the desired benzyl ether (ROBn).
Detailed Experimental Protocol: General Procedure for O-Benzylation
This protocol provides a robust starting point for the O-benzylation of a primary alcohol. Researchers should optimize conditions based on the specific substrate and scale.
Materials and Equipment
-
Reagents: Alcohol substrate, this compound (or benzyl alcohol and methanesulfonyl chloride for in situ preparation), anhydrous base (e.g., triethylamine, 2,6-lutidine, K₂CO₃, MgO), anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)), deionized water, 1M HCl, saturated NaHCO₃ solution, brine.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.
-
Purification: Silica gel (230-400 mesh), chromatography column, TLC plates, and appropriate eluent (e.g., hexane/ethyl acetate mixture).
Step-by-Step Methodology
Note: This entire procedure must be conducted in a certified chemical fume hood.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 equiv) and dissolve it in a suitable volume of anhydrous solvent (e.g., 0.2-0.5 M concentration).
-
Base Addition: Add the selected base (1.5-2.0 equiv). For liquid bases like triethylamine, add via syringe. For solid bases, add under a positive flow of inert gas.
-
Cooling: Cool the stirred mixture to 0 °C using an ice-water bath. For highly exothermic reactions, a dry ice/acetone bath (-78 °C) may be necessary.[6]
-
Reagent Addition: Dissolve this compound (1.2-1.5 equiv) in a small amount of anhydrous solvent and add it dropwise to the reaction mixture via a dropping funnel over 15-30 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material.[7]
-
Work-up - Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by adding deionized water or a saturated aqueous solution of NH₄Cl.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[9][10][11] The appropriate eluent system should first be determined by TLC analysis.[9] Combine the fractions containing the pure product and remove the solvent in vacuo to yield the purified benzyl ether.
Data Presentation: Reaction Parameter Summary
The optimal choice of base and solvent is highly dependent on the substrate's properties, particularly its sensitivity to acid or base and its solubility. The following table provides general guidelines for various substrate types.
| Substrate Type | Recommended Base | Recommended Solvent | Temperature (°C) | Typical Time (h) |
| Primary Alcohol | Triethylamine (Et₃N) | DCM, THF | 0 to 25 | 2 - 8 |
| Secondary Alcohol | 2,6-Lutidine, DBU | Toluene, DCM | 25 to 60 | 6 - 24 |
| Phenol | Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | 25 to 80 | 4 - 12 |
| Acid-Sensitive Substrate | Magnesium Oxide (MgO) | Trifluorotoluene, DCM | 25 to 85 | 12 - 24 |
| Base-Sensitive Substrate | Proton Sponge® | DCM, THF | 0 to 25 | 4 - 16 |
Experimental Workflow Visualization
The following diagram outlines the complete experimental procedure from initial setup to the final, purified product.
Critical Insights and Considerations
-
Reagent Purity and Stability: this compound is moisture-sensitive and should be handled under anhydrous conditions. It can be prepared fresh from benzyl alcohol and methanesulfonyl chloride if a high-purity commercial source is unavailable.[6] Store the reagent under an inert atmosphere at low temperatures.
-
Choice of Base: The selection of the base is critical. For simple primary alcohols, triethylamine is often sufficient. For more sensitive or sterically hindered substrates, a non-nucleophilic hindered base like 2,6-lutidine prevents side reactions. For substrates with acid-labile groups (e.g., acetals, silyl ethers), inorganic bases like K₂CO₃ or MgO are preferable.[7][12]
-
Solvent Effects: Aprotic solvents are mandatory. Chlorinated solvents like DCM are versatile and facilitate easy work-up. Ethereal solvents like THF are also common. For less reactive substrates, polar aprotic solvents like DMF can accelerate the S_N2 reaction, but their high boiling points can complicate product isolation and require extensive aqueous washing to remove.[8]
-
Temperature Control: The initial addition of the highly reactive this compound should always be performed at low temperatures (0 °C or below) to manage the exotherm and minimize potential side reactions.
Safety Precautions: Handling this compound
WARNING: this compound is a hazardous chemical and must be handled with extreme caution.
-
Toxicity and Hazards: this compound is a potent lachrymator (tear-inducing agent), a skin and eye irritant, and is harmful if swallowed or inhaled. As a powerful alkylating agent, it is a suspected carcinogen and mutagen.[13][14]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical safety goggles, a flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves.[13]
-
Handling: Use a syringe or cannula for transferring the liquid reagent under an inert atmosphere. Avoid breathing vapors.
-
Spills and Waste: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. All waste materials containing this compound must be disposed of according to institutional and governmental regulations.
References
-
PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]
- Google Patents. (1973). US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates.
-
Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. NCBI. [Link]
-
ResearchGate. (2001). Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. ResearchGate. [Link]
- Google Patents. (1970). US3523978A - Process for the purification of benzyl alcohol.
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Org. Synth. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]
-
Oxford Academic. (2008). Benzylation of Alcoholic Hydroxyl Groups with Benzyl Mesylate by Using a Catalytic Amount of Lithium Tetrakis(pentafluorophenyl)borate. Bioscience, Biotechnology, and Biochemistry. [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. [Link]
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. [Link]
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- 14. fishersci.com [fishersci.com]
Application Notes and Protocols for the N-Benzylation of Amines Using Benzyl Methanesulfonate
Abstract
N-benzylation is a cornerstone transformation in modern organic synthesis, pivotal for installing the benzyl group, which serves as both a critical structural motif in biologically active molecules and a robust protecting group for amines.[1][2] Among the arsenal of benzylating agents, benzyl methanesulfonate (benzyl mesylate) emerges as a highly effective reagent, offering distinct advantages in reactivity and handling. This guide provides a comprehensive overview, field-proven protocols, and expert insights into the application of this compound for the N-benzylation of primary and secondary amines, tailored for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Value of this compound
The introduction of a benzyl group onto a nitrogen atom is a frequent strategy in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3] N-benzylamines are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The choice of benzylating agent is critical and is dictated by factors such as substrate scope, reaction conditions, and reagent stability.
While traditional reagents like benzyl bromide and chloride are widely used, they can be lachrymatory and require stringent handling.[4] this compound (C₈H₁₀O₃S, MW: 186.23 g/mol ) offers a compelling alternative.[5] The methanesulfonate (mesylate) anion is an excellent leaving group due to the resonance stabilization of its negative charge, rendering the reagent highly reactive and allowing for benzylation under milder conditions compared to some halides.[6][7] This heightened reactivity often translates to faster reaction times and higher yields, making it an invaluable tool for synthetic chemists.
Reaction Principle: The Sₙ2 Mechanistic Pathway
The N-benzylation of an amine with this compound proceeds through a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.[7] The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic benzylic carbon of this compound, leading to the formation of a new carbon-nitrogen bond. Simultaneously, the methanesulfonate group is displaced. A base is typically included to neutralize the methanesulfonic acid byproduct, driving the equilibrium towards the product.
Caption: Sₙ2 mechanism for N-benzylation.
Critical Safety and Handling Protocols
Alkyl methanesulfonates are potent alkylating agents and must be treated as potentially hazardous. Ethyl methanesulfonate, a related compound, is a known mutagen and carcinogen. Therefore, this compound should be handled with stringent safety protocols.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof safety goggles.[8]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. It is supplied as an oil and should be dispensed carefully using a syringe or pipette.[9]
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at recommended low temperatures (-20°C) to prevent degradation.[10]
-
Disposal: Dispose of waste materials and contaminated equipment in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the N-benzylation of primary and secondary amines. Optimization of solvent, base, and temperature may be required for specific substrates.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Amine Substrate | Round-bottom flasks |
| This compound | Magnetic stirrer and stir bars |
| Anhydrous Solvent (ACN or DMF) | Heating mantle with temperature control |
| Anhydrous Base (K₂CO₃ or DIPEA) | Reflux condenser |
| Diethyl Ether or Ethyl Acetate | Inert atmosphere setup (Nitrogen/Argon) |
| Deionized Water, Brine | Separatory funnel |
| 1M Hydrochloric Acid (optional) | Rotary evaporator |
| Anhydrous Na₂SO₄ or MgSO₄ | Thin-Layer Chromatography (TLC) plates |
| Silica Gel for Chromatography | Glassware for column chromatography |
Protocol 1: N-Benzylation of a Primary Aliphatic Amine
This protocol details the mono-benzylation of a primary amine. Over-alkylation to the dibenzyl amine can occur, which can be minimized by adjusting stoichiometry and reaction time.
-
Reaction Setup: To a dry, oven-flamed round-bottom flask under an inert nitrogen atmosphere, add the primary amine (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to create a stirrable suspension (approx. 0.2–0.5 M concentration with respect to the amine).
-
Reagent Addition: While stirring vigorously at room temperature, add this compound (1.1 equiv.) dropwise via syringe. Causality Note: A slight excess of the benzylating agent ensures full consumption of the starting amine, while the strong base (K₂CO₃) neutralizes the acid byproduct, preventing salt formation and driving the reaction forward.
-
Reaction Execution: Heat the mixture to a moderate temperature (e.g., 50-60°C). The choice of temperature is substrate-dependent; less nucleophilic amines may require higher temperatures.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (e.g., eluting with 10-30% ethyl acetate in hexanes). Visualize spots using UV light and/or a potassium permanganate stain. The reaction is complete upon full consumption of the starting amine.
-
Workup: a. Cool the reaction mixture to room temperature and filter off the inorganic base (K₂CO₃). b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Redissolve the residue in ethyl acetate or diethyl ether (100 mL) and transfer to a separatory funnel. d. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Expert Tip: To remove any unreacted primary amine, a wash with a 10% aqueous copper (II) sulfate solution can be effective; the copper-complexed amine partitions into the aqueous layer.[11] e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylamine.
Protocol 2: N-Benzylation of a Secondary Amine
Secondary amines are generally less nucleophilic and more sterically hindered than primary amines, which may necessitate slightly more forcing conditions.
-
Reaction Setup: Follow steps 1 and 2 from Protocol 1, using the secondary amine (1.0 equiv.) and a suitable base. For hindered amines, a stronger, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA, 1.5 equiv.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) may be preferable.
-
Reagent Addition: Add this compound (1.2 equiv.).
-
Reaction Execution: Heat the reaction to 60–80°C. Secondary amines often require longer reaction times and/or higher temperatures to achieve full conversion.
-
Monitoring, Workup, and Purification: Follow steps 5, 6, and 7 from Protocol 1. The workup for reactions in DMF involves diluting with a large volume of ethyl acetate and performing multiple washes with water and brine to remove the high-boiling solvent.
Experimental Workflow and Data Management
A systematic approach is crucial for successful and reproducible synthesis. The workflow below outlines the key stages of the process.
Sources
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- 2. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Benzyl mesylate | C8H10O3S | CID 148757 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Workup [chem.rochester.edu]
Benzyl methanesulfonate as a protecting group in peptide synthesis
Application Notes & Protocols
Topic: Benzyl Methanesulfonate as a High-Efficacy Reagent for Benzyl Group Protection in Peptide Synthesis
Abstract
The strategic use of protecting groups is fundamental to modern peptide synthesis, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence.[1][2] The benzyl (Bn) group, in particular, is a cornerstone of the Boc/Bzl protection strategy, offering robust protection for a variety of amino acid side chains.[3][4] While traditional benzylation is often accomplished using benzyl halides, this guide details the application of this compound (BMS) as a more potent and efficient benzylating agent. By leveraging the exceptional leaving group ability of the mesylate anion, BMS facilitates rapid and high-yielding protection of hydroxyl, carboxyl, and thiol functionalities under conditions compatible with standard peptide synthesis workflows. This document provides a comprehensive overview, mechanistic insights, and detailed, field-tested protocols for the synthesis of BMS and its application in protecting amino acid derivatives, as well as the subsequent deprotection of the benzyl group.
Introduction: The Role of the Benzyl Protecting Group
In solid-phase peptide synthesis (SPPS), a successful strategy hinges on the use of orthogonal or quasi-orthogonal protecting groups.[3][5] The Boc/Bzl strategy, a classical and still widely used approach, employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and more robust, benzyl-based groups for "permanent" side-chain protection.[4]
The benzyl group is particularly versatile for protecting reactive side-chain moieties, including:
-
Hydroxyl Groups (Ser, Thr, Tyr): Protected as benzyl ethers (O-Bzl).[6][7]
-
Carboxyl Groups (Asp, Glu): Protected as benzyl esters (O-Bzl).
-
Thiol Groups (Cys): Protected as benzyl thioethers (S-Bzl).[6]
These benzyl-based groups are stable to the moderately acidic conditions used for repetitive Nα-Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) but can be removed during the final "global deprotection" step using very strong acids like hydrofluoric acid (HF).[3][4]
Mechanistic Advantage of this compound (BMS)
Traditionally, benzyl groups are introduced via an SN2 reaction using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base.[8] this compound (BMS) offers a significant kinetic advantage over these conventional reagents.
The methanesulfonate (mesylate) anion is an exceptionally good leaving group due to the resonance stabilization of its negative charge across three oxygen atoms. This makes the benzylic carbon of BMS highly electrophilic and susceptible to nucleophilic attack, leading to faster reaction rates and often allowing for milder reaction conditions compared to benzyl halides. This heightened reactivity is particularly advantageous for the benzylation of less nucleophilic functional groups.
Caption: SN2 mechanism for benzylation using BMS.
Synthesis and Handling of this compound
For optimal reactivity and purity, it is often preferable to synthesize BMS immediately prior to use.
Protocol: Synthesis of this compound[9]
This protocol describes the synthesis of BMS from benzyl alcohol and methanesulfonyl chloride.
Materials:
-
Benzyl alcohol (1.0 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Water, deionized and cooled
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and nitrogen inlet
-
Addition funnel
-
Ice-water-acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, combine benzyl alcohol (1.2 moles, 129.6 g) and triethylamine (1.8 moles, 182 g) in a round-bottom flask with 1.4 L of anhydrous dichloromethane.
-
Cool the stirred mixture to -5 °C using an ice-water-acetone bath.
-
Prepare a solution of methanesulfonyl chloride (1.31 moles, 150 g) in 100 mL of anhydrous dichloromethane and add it to the addition funnel.
-
Add the methanesulfonyl chloride solution dropwise to the reaction mixture over approximately 45-60 minutes, ensuring the internal temperature is maintained between -5 °C and 2 °C.
-
After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0-2 °C.
-
Quench the reaction by adding 500 mL of pre-cooled (5 °C) water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer twice with 500 mL portions of cold water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound as a light yellow oil. The product should be refrigerated until use.[9]
Safety and Handling
This compound is a hazardous chemical that requires careful handling.[10]
-
Corrosive: Causes severe skin burns and eye damage.[10]
-
Sensitizer: May cause an allergic skin reaction.[10]
-
Handling: Always handle within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[10][12]
Experimental Protocols: Application in Peptide Synthesis
The following protocols provide a workflow for the protection of an amino acid side chain using BMS and its subsequent deprotection.
Caption: General workflow for BMS-mediated protection and deprotection.
Protocol: Side-Chain Protection of Boc-L-Serine
This protocol provides a representative method for the benzylation of the hydroxyl side chain of serine.
Materials:
-
Boc-L-Serine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
This compound (BMS), freshly prepared (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Suspend Boc-L-Serine in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add NaH portion-wise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes. (Note: Hydrogen gas is evolved).
-
Add a solution of freshly prepared BMS in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Boc-L-Ser(Bzl)-OH.
Protocol: Deprotection of the Benzyl Group
Catalytic hydrogenolysis is the most common and mildest method for benzyl group cleavage, especially when other acid-labile groups are not present.[8][13]
Materials:
-
Benzyl-protected peptide or amino acid derivative
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., MeOH).
-
Carefully add 10% Pd/C catalyst to the solution (approx. 10% by weight relative to the substrate).
-
Securely attach a hydrogen-filled balloon to the flask or place the flask on a hydrogenation apparatus.
-
Purge the flask with hydrogen by evacuating and refilling with H₂ three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate in vacuo to yield the deprotected product.
Comparative Analysis and Considerations
| Feature | This compound (BMS) | Benzyl Bromide (BnBr) | Benzyl Chloride (BnCl) |
| Reactivity | Very High | High | Moderate |
| Leaving Group | Methanesulfonate (Excellent) | Bromide (Good) | Chloride (Fair) |
| Typical Conditions | Can often be used at lower temperatures or for shorter reaction times. | Requires heating for less reactive nucleophiles. | Often requires heating and longer reaction times. |
| Byproducts | Water-soluble methanesulfonic acid salts. | Water-soluble bromide salts. | Water-soluble chloride salts. |
| Handling | Moisture sensitive; often prepared fresh. Corrosive and potent alkylating agent.[10] | Lachrymator; toxic. | Lachrymator; toxic. |
| Primary Use Case | Efficient benzylation of hindered or less reactive substrates. | General-purpose benzylation. | Cost-effective, large-scale benzylation. |
Conclusion
This compound serves as a superior reagent for the introduction of the critical benzyl protecting group in peptide synthesis. Its enhanced reactivity, stemming from the mesylate leaving group, allows for more efficient and often milder protection protocols compared to traditional benzyl halides. While its handling requires appropriate safety precautions, the benefits of accelerated reaction kinetics and high yields make BMS a powerful tool for researchers, scientists, and drug development professionals engaged in complex peptide synthesis. The protocols outlined herein provide a validated framework for the synthesis, application, and subsequent removal of this essential protecting group.
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link][9]
-
Angene Chemical. (2021). Safety Data Sheet: (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate. Retrieved from [Link][11]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link][3]
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link][15]
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Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link][8]
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de la Torre, B. G., & Albericio, F. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 2646–2657. Retrieved from [Link][4]
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Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link][1]
-
Kiso, Y., et al. (1991). Efficient solid phase peptide synthesis. Use of methanesulfonic acid alpha-amino deprotecting procedure and new coupling reagent, 2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium hexafluorophosphate (BOI). Chemical & Pharmaceutical Bulletin, 39(12), 3381-3383. Retrieved from [Link][17]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link][5]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link][6]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link][13]
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Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Retrieved from [Link][7]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Benzyl Methanesulfonate
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials science innovations.[1][2] Their diverse biological activities and tunable physicochemical properties make them indispensable scaffolds in modern drug development.[3][4][5] Among the myriad of synthetic strategies, the alkylation of heteroatoms (N, O, S) is a fundamental transformation for introducing molecular diversity. Benzyl methanesulfonate, often referred to as benzyl mesylate, has emerged as a potent and versatile benzylating agent in this context.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for the synthesis of a variety of heterocyclic systems. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the critical parameters that govern reaction outcomes, thereby offering a robust framework for the efficient and reliable synthesis of target molecules.
The Role and Advantages of this compound
This compound (C₈H₁₀O₃S) is a highly effective electrophile for introducing a benzyl group onto a nucleophilic heteroatom.[6][7][8][9] Its utility stems from the excellent leaving group ability of the mesylate anion (CH₃SO₃⁻), which is stabilized by resonance. This property facilitates nucleophilic substitution reactions under relatively mild conditions.
Compared to the more commonly used benzyl halides (e.g., benzyl bromide or chloride), this compound offers several advantages:
-
Higher Reactivity: The mesylate group is a better leaving group than halides, often leading to faster reaction rates and higher yields.[10]
-
Reduced Side Reactions: While benzyl halides can sometimes promote over-alkylation or other side reactions, the controlled reactivity of this compound can lead to cleaner reaction profiles.
-
Milder Reaction Conditions: Its enhanced reactivity often allows for the use of weaker bases and lower temperatures, which is beneficial for sensitive substrates.
Core Principles: The Chemistry of Benzylation
The fundamental reaction underpinning the use of this compound is a bimolecular nucleophilic substitution (SN2) reaction .[11] In this process, a nucleophilic heteroatom (N, O, or S) within a heterocyclic precursor attacks the benzylic carbon of this compound, displacing the mesylate leaving group in a single, concerted step.[11]
The rate and success of this reaction are governed by several key factors:
-
Nucleophilicity of the Heteroatom: The electron density and steric accessibility of the nitrogen, oxygen, or sulfur atom in the heterocyclic starting material are paramount. More electron-rich and less sterically hindered heteroatoms will react more readily.
-
Solvent: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Base: A base is often required to deprotonate the heteroatom (in the case of N-H or O-H bonds), thereby increasing its nucleophilicity. The strength and nature of the base must be carefully selected to be compatible with the substrate and avoid unwanted side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N).
-
Temperature: As with most chemical reactions, the rate of benzylation increases with temperature. However, higher temperatures can also lead to an increase in side products. Therefore, optimizing the reaction temperature is crucial for achieving high yields and purity.
Visualizing the SN2 Mechanism
Caption: Generalized SN2 mechanism for the benzylation of a heterocyclic nucleophile.
Synthetic Protocols: A Practical Guide
The following sections provide detailed protocols for the N-, O-, and S-benzylation of various heterocyclic scaffolds using this compound. These protocols are designed to be robust and adaptable to a range of substrates.
Part 1: N-Benzylation of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, and their N-alkylation is a common strategy for modulating biological activity.[12][13][14]
Protocol 1: N-Benzylation of Imidazole
Objective: To synthesize 1-benzyl-1H-imidazole, a versatile building block in organic synthesis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Imidazole | 68.08 | 10 | 0.68 g |
| This compound | 186.23 | 11 | 2.05 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15 | 2.07 g |
| Acetonitrile (CH₃CN) | 41.05 | - | 20 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (0.68 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).
-
Add acetonitrile (20 mL) to the flask and stir the suspension at room temperature for 10 minutes.
-
Slowly add this compound (2.05 g, 11 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-benzyl-1H-imidazole as a colorless oil.
Expected Yield: 85-95%
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ 7.65 (s, 1H), 7.35-7.25 (m, 5H), 7.10 (s, 1H), 6.90 (s, 1H), 5.15 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ 137.2, 135.8, 129.1, 128.8, 128.0, 121.9, 119.3, 50.6.
Part 2: O-Benzylation of Oxygen-Containing Heterocycles
Oxygen-containing heterocycles are prevalent in natural products and pharmaceuticals.[15][16][17][18] O-benzylation serves as a crucial step in their synthesis and as a protecting group strategy.
Protocol 2: O-Benzylation of 4-Hydroxycoumarin
Objective: To synthesize 4-(benzyloxy)-2H-chromen-2-one, a key intermediate for various biologically active compounds.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Hydroxycoumarin | 162.14 | 5 | 0.81 g |
| This compound | 186.23 | 5.5 | 1.02 g |
| Sodium Hydride (NaH, 60% in mineral oil) | 24.00 (as NaH) | 6 | 0.24 g |
| Dimethylformamide (DMF) | 73.09 | - | 15 mL |
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.24 g, 6 mmol of 60% dispersion in mineral oil).
-
Wash the sodium hydride with dry hexanes (2 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Add dry DMF (10 mL) to the flask and cool the suspension to 0°C in an ice bath.
-
Dissolve 4-hydroxycoumarin (0.81 g, 5 mmol) in dry DMF (5 mL) and add it dropwise to the sodium hydride suspension. Stir the mixture at 0°C for 30 minutes.
-
Add this compound (1.02 g, 5.5 mmol) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water (20 mL) at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield 4-(benzyloxy)-2H-chromen-2-one as a white solid.
Expected Yield: 80-90%
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ 8.05 (dd, J = 7.9, 1.6 Hz, 1H), 7.55 (ddd, J = 8.6, 7.2, 1.6 Hz, 1H), 7.45-7.30 (m, 7H), 5.75 (s, 1H), 5.30 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ 164.8, 162.5, 152.9, 135.2, 132.6, 128.9, 128.6, 127.8, 124.3, 116.9, 115.8, 100.2, 71.2.
Part 3: S-Benzylation of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are an important class of compounds with diverse applications in medicinal chemistry and materials science.[1][2][19][20][21] S-benzylation is a key transformation for the synthesis of various thioethers.[22]
Protocol 3: S-Benzylation of 2-Mercaptobenzothiazole
Objective: To synthesize 2-(benzylthio)benzo[d]thiazole, a compound with potential antifungal and antibacterial properties.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Mercaptobenzothiazole | 167.25 | 10 | 1.67 g |
| This compound | 186.23 | 10.5 | 1.96 g |
| Triethylamine (Et₃N) | 101.19 | 12 | 1.67 mL |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | 25 mL |
Procedure:
-
To a 100 mL round-bottom flask, add 2-mercaptobenzothiazole (1.67 g, 10 mmol) and dichloromethane (25 mL).
-
Add triethylamine (1.67 mL, 12 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.96 g, 10.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 6-8 hours. Monitor the reaction by TLC (e.g., using a 1:9 mixture of ethyl acetate and hexanes).
-
Once the reaction is complete, wash the reaction mixture with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford 2-(benzylthio)benzo[d]thiazole as a white crystalline solid.
Expected Yield: 90-98%
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ 7.95 (d, J = 8.0 Hz, 1H), 7.75 (d, J = 8.0 Hz, 1H), 7.45-7.30 (m, 6H), 7.25 (t, J = 7.4 Hz, 1H), 4.60 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ 167.5, 153.3, 137.1, 135.5, 129.2, 128.6, 127.5, 126.1, 124.3, 121.6, 121.0, 39.4.
Workflow Visualization
Caption: A generalized workflow for the synthesis of benzylated heterocyclic compounds.
Safety and Handling of this compound
This compound is a potent alkylating agent and should be handled with appropriate safety precautions.[23][24][25]
-
Toxicity: It is harmful if swallowed and may cause skin and eye irritation.[24]
-
Handling: Always handle this compound in a well-ventilated fume hood.[23] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[23][24][25]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[24]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[23][24]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | - Insufficiently strong base- Low temperature- Poor quality reagents | - Use a stronger base (e.g., NaH instead of K₂CO₃)- Increase the reaction temperature- Use freshly distilled solvents and pure reagents |
| Multiple Products | - Over-alkylation- Side reactions with functional groups | - Use a stoichiometric amount of this compound- Protect sensitive functional groups prior to benzylation |
| Difficult Purification | - Close-running spots on TLC | - Try a different solvent system for column chromatography- Consider recrystallization from a different solvent |
Conclusion
This compound is a highly efficient and versatile reagent for the synthesis of a wide range of N-, O-, and S-benzylated heterocyclic compounds. Its superior reactivity and often cleaner reaction profiles make it an attractive alternative to traditional benzylating agents. By understanding the core principles of the SN2 reaction and carefully controlling the reaction parameters, researchers can effectively utilize this compound to access novel heterocyclic scaffolds for applications in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this powerful synthetic tool.
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Selective O-Benzylation of Phenols Using Benzyl Methanesulfonate: A High-Yield Protocol for Robust Hydroxyl Protection
An Application Guide for Researchers and Medicinal Chemists
Abstract
The protection of phenolic hydroxyl groups is a cornerstone of multi-step organic synthesis, particularly in the fields of drug discovery and natural product synthesis. The benzyl ether is a preeminent protecting group due to its robust stability across a wide range of chemical conditions and its susceptibility to mild cleavage through methods like catalytic hydrogenolysis.[1][2] While the Williamson ether synthesis employing benzyl halides is a classic and widely used method, the search for more reactive and selective reagents continues.[3] This application note provides a comprehensive guide to the use of benzyl methanesulfonate (benzyl mesylate) as a highly efficient reagent for the selective O-benzylation of phenols. We will explore the mechanistic underpinnings of its enhanced reactivity, its inherent selectivity for phenols over aliphatic alcohols, and provide detailed, field-tested protocols for its synthesis and application.
Introduction: The Rationale for Advanced Benzylating Agents
The benzyl group is an ideal choice for protecting phenols for several key reasons:
-
Chemical Stability: Benzyl ethers are resistant to acidic and basic hydrolysis, organometallic reagents, and many oxidizing and reducing agents.[2]
-
Facile Cleavage: The benzyl group can be cleanly removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is orthogonal to many other protecting groups.[4][5]
-
Minimal Electronic Impact: Unlike silyl ethers, the benzyl group has a minimal effect on the electronic properties of the aromatic ring to which it is attached.[3]
The traditional Williamson ether synthesis, typically using benzyl bromide (BnBr) with a base, is effective but can require harsh conditions (strong bases like NaH) or long reaction times, especially for sterically hindered or electronically deactivated phenols.[1][3] this compound (BnOMs) emerges as a superior alternative due to the excellent leaving group ability of the mesylate anion, which is significantly better than bromide. This enhanced reactivity often translates to faster reactions, milder conditions, and higher yields.
Mechanistic Framework: Why this compound Excels
The O-benzylation of phenols with this compound proceeds via a classical SN2 mechanism. The process is defined by two critical steps, which also form the basis for the method's selectivity.
Step 1: Deprotonation of the Phenol The phenolic proton is significantly more acidic (pKa ≈ 10 in water) than that of an aliphatic alcohol (pKa ≈ 16-18). This acidity differential is the key to selectivity. A moderately weak inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is sufficient to quantitatively deprotonate the phenol, forming the highly nucleophilic phenoxide anion. These same conditions will not significantly deprotonate a less acidic aliphatic alcohol, leaving it unreactive.
Step 2: Nucleophilic Substitution The generated phenoxide anion attacks the benzylic carbon of this compound. The methanesulfonate (mesylate) group is a superb leaving group due to its ability to stabilize the resulting negative charge through resonance. This facilitates a rapid and efficient displacement, forming the desired aryl benzyl ether and the innocuous methanesulfonate salt.
Caption: SN2 mechanism for the selective benzylation of phenols.
Experimental Protocols
Protocol 1: Synthesis of this compound (BnOMs)
This compound is not as commonly commercially available as benzyl bromide and can be unstable over long-term storage. It is therefore best prepared fresh according to established procedures.[6]
Materials:
-
Benzyl alcohol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Deionized water, cold (5°C)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, combine benzyl alcohol (e.g., 10.81 g, 100 mmol) and triethylamine (e.g., 15.18 g, 150 mmol) in anhydrous dichloromethane (120 mL).
-
Cool the stirred solution to -5 °C using an ice-salt or acetone/ice bath.
-
Prepare a solution of methanesulfonyl chloride (e.g., 12.61 g, 110 mmol) in anhydrous DCM (20 mL).
-
Add the methanesulfonyl chloride solution dropwise to the reaction mixture over ~45 minutes, ensuring the internal temperature remains between -5 °C and 2 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0 °C.
-
Quench the reaction by adding 50 mL of pre-cooled (5 °C) deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer twice with 50 mL portions of cold water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound as a light yellow oil.[6]
-
Note: The product is a potent lachrymator and should be handled with extreme care in a fume hood. It is best used immediately in the next step without further purification.
Protocol 2: Selective Benzylation of a Phenol
This protocol provides a general method applicable to a wide range of phenolic substrates.
Materials:
-
Phenolic substrate (1.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)
-
Freshly prepared this compound (1.2 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water and Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Add the phenol (e.g., 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (50 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Stir the suspension at room temperature for 15 minutes to facilitate salt formation.
-
Add the freshly prepared this compound (2.24 g, 12 mmol) to the mixture via syringe.
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and pour it into 200 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel to afford the pure aryl benzyl ether.
Sources
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Application Notes and Protocols: The Strategic Use of Benzyl Methanesulfonate in the Synthesis of Pharmaceutical Intermediates
Abstract
Benzyl methanesulfonate (BnOMs), also known as benzyl mesylate, has emerged as a cornerstone reagent in modern medicinal chemistry for the introduction of the benzyl group—a motif prevalent in a vast array of pharmacologically active molecules. Its heightened reactivity compared to traditional benzyl halides, driven by the exceptional leaving group ability of the mesylate anion, allows for milder reaction conditions and often superior yields. This guide provides an in-depth exploration of the mechanistic principles, strategic applications, and detailed experimental protocols for leveraging this compound in the synthesis of critical pharmaceutical intermediates. We will delve into its application in N- and O-alkylation reactions, supported by field-proven protocols, safety considerations, and analytical methodologies for reaction monitoring.
Introduction: The Benzyl Group and the Superiority of the Mesylate Leaving Group
The benzyl group is a fundamental structural unit in pharmaceutical science. It can serve as a crucial component of a molecule's pharmacophore, act as a bioisostere for other aromatic systems, or function as a readily cleavable protecting group for heteroatoms like oxygen and nitrogen. The efficient installation of this group is therefore a frequent objective in multi-step synthetic campaigns.
While benzyl halides (e.g., benzyl bromide) are commonly used, they can be lachrymatory, and their reactivity can sometimes be insufficient for less nucleophilic substrates, requiring harsh conditions that are incompatible with complex molecules. This compound (CAS No. 55791-06-5) offers a compelling alternative.[1][2][3] The methanesulfonate (mesylate) anion is an excellent leaving group, its stability arising from the delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[4][5] This inherent stability significantly lowers the activation energy for nucleophilic substitution, making this compound a more potent electrophile than its halide counterparts.[5] Consequently, reactions often proceed faster and at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55791-06-5 | [1][2] |
| Molecular Formula | C₈H₁₀O₃S | [1][6] |
| Molecular Weight | 186.23 g/mol | [6] |
| Appearance | Light yellow oil | [7] |
| Storage | -20°C, under nitrogen | [1] |
| Synonyms | Benzyl mesylate, Phenylmethyl methanesulfonate | [3][6] |
Mechanistic Considerations: SN1 vs. SN2 Pathways
The benzylation reaction using this compound proceeds via a nucleophilic substitution mechanism. The benzylic carbon, being primary, would typically favor a concerted SN2 pathway . Here, the nucleophile attacks the electrophilic carbon atom at the same time as the mesylate group departs.
However, the benzylic position is unique in its ability to stabilize a positive charge through resonance with the adjacent phenyl ring. This opens the possibility of a stepwise SN1 pathway , particularly with weaker nucleophiles or in polar, protic solvents. In this pathway, the mesylate group first departs to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by the nucleophile.
The predominant mechanism is influenced by the nucleophile's strength, solvent polarity, and reaction temperature. For most pharmaceutical applications involving amine or alkoxide nucleophiles in polar aprotic solvents, the SN2 pathway is generally favored.[8]
Caption: Figure 1: Generalized Sɴ2 mechanism for benzylation.
Core Applications & Experimental Protocols
This compound is primarily employed for the alkylation of heteroatom nucleophiles, a critical step in building the scaffolds of many drugs.
Synthesis of this compound
For laboratories requiring fresh, high-purity reagent, this compound can be readily prepared from benzyl alcohol and methanesulfonyl chloride. This procedure must be conducted under anhydrous conditions to prevent hydrolysis of the highly reactive sulfonyl chloride.
Protocol 1: Preparation of this compound [7]
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl alcohol (1.0 eq.) and triethylamine (1.5 eq.) to anhydrous methylene chloride (DCM).
-
Cooling: Cool the stirred solution to 0°C in an ice-water bath.
-
Reagent Addition: Add a solution of methanesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for an additional 30 minutes post-addition. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the benzyl alcohol spot is consumed.
-
Work-up: Quench the reaction by slowly adding cold water. Separate the organic layer. Wash the organic phase sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as a light yellow oil. The product is often used directly in the next step without further purification.
Caption: Figure 2: Workflow for this compound synthesis.
N-Alkylation for Amine-Containing Intermediates
N-benzylated amines are ubiquitous in pharmaceutical compounds, including antihistamines, antipsychotics, and opioids.[9][10] this compound provides an efficient means for their synthesis. The following is a general protocol for the N-benzylation of a piperazine derivative, a common scaffold in drug discovery.[11]
Protocol 2: N-Benzylation of Benzyl Piperazine-1-carboxylate
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve benzyl piperazine-1-carboxylate (1.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Base Addition: Add a suitable non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution and stir for 15 minutes at room temperature.
-
Reagent Addition: Add this compound (1.1 eq.) dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for 4-12 hours. The reaction progress should be monitored by TLC or HPLC.[12][13]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. Pour the filtrate into water and extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-benzylated piperazine derivative.[11]
Table 2: Troubleshooting Common Issues in N-Alkylation
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently strong base; Steric hindrance; Low temperature. | Switch to a stronger base (e.g., NaH). Increase reaction temperature and time.[14] |
| Formation of Dialkylated Product | Excess benzylating agent; High concentration. | Use a stoichiometric amount of this compound. Add the alkylating agent slowly to the reaction mixture.[14] |
| Product Decomposition | Excessive heat; Prolonged reaction time. | Reduce reaction temperature. Monitor reaction closely and stop once starting material is consumed. |
O-Alkylation for Ether Synthesis and Protection
Benzyl ethers are widely used as protecting groups for alcohols and phenols in complex syntheses due to their stability across a wide range of reaction conditions and their susceptibility to cleavage by hydrogenolysis.[15]
Protocol 3: O-Benzylation of 4-Hydroxyphenylacetic Acid
-
Reaction Setup: Dissolve 4-hydroxyphenylacetic acid (1.0 eq.) in anhydrous DMF in a flask under a nitrogen atmosphere.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq.) to the solution. The carbonate will deprotonate both the phenol and the carboxylic acid.
-
Reagent Addition: Add this compound (2.2 eq.) to the slurry. A slight excess is used to ensure complete benzylation of both functional groups.
-
Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by HPLC to confirm the disappearance of the starting material and the formation of the dibenzylated product.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude ester can be purified by silica gel chromatography. The resulting benzyl ether can be carried forward or the benzyl ester can be selectively saponified if needed.
Analytical Methods for Reaction Monitoring
Effective process control in pharmaceutical synthesis relies on accurate and timely reaction monitoring.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of reaction progress. A suitable solvent system (e.g., ethyl acetate/hexanes) can quickly show the consumption of starting materials and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis.[13] A reverse-phase C18 column with a water/acetonitrile gradient and UV detection (e.g., at 254 nm) can precisely quantify the conversion rate and detect the formation of any impurities.[13][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural confirmation of the final purified product. For benzylation, the appearance of a new singlet around 5.2 ppm in the ¹H NMR spectrum is characteristic of the benzylic methylene protons (Ar-CH₂ -), and new aromatic signals corresponding to the benzyl group will also be present.[7][17][18]
Caption: Figure 3: General experimental workflow for benzylation.
Safety and Handling
This compound is a potent alkylating agent and must be handled with extreme care. Alkylating agents are often mutagenic and potentially carcinogenic.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is insufficient; use thicker gloves like butyl rubber or laminate), a lab coat, and chemical splash goggles.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Waste Disposal: Dispose of all waste containing this compound according to institutional and local regulations for hazardous chemical waste.
-
First Aid: In case of skin contact, wash immediately and thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Conclusion
This compound is a highly effective and versatile reagent for the benzylation of nucleophiles in the synthesis of pharmaceutical intermediates. Its enhanced reactivity, stemming from the stability of the mesylate leaving group, provides significant advantages over traditional benzylating agents, enabling reactions to proceed under milder conditions. By understanding the underlying reaction mechanisms and adhering to robust experimental and safety protocols, researchers and drug development professionals can strategically employ this reagent to streamline synthetic routes and efficiently construct complex molecular architectures destined for therapeutic applications.
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Application Note: A Comprehensive Guide to the Benzylation of Diols with Benzyl Methanesulfonate
Abstract
The benzyl ether is a cornerstone protecting group in modern organic synthesis, prized for its robustness across a wide range of chemical conditions and its facile removal via hydrogenolysis. While benzyl halides are commonly employed in a Williamson ether synthesis, this application note details a comprehensive protocol for the benzylation of diols using benzyl methanesulfonate (BnOMs). As a potent alkylating agent, this compound offers high reactivity, enabling the efficient protection of hydroxyl groups. This guide provides an in-depth examination of the reaction mechanism, critical parameters for controlling selectivity (mono- vs. di-benzylation), detailed experimental procedures, and troubleshooting strategies tailored for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Role of Benzylation
In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a paramount challenge.[1][2] The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, frequently requires masking to prevent undesired reactions. The benzyl (Bn) ether stands out as a preferred protecting group due to its stability under both strongly acidic and basic conditions.[3]
The classical approach to forming benzyl ethers is the Williamson ether synthesis, which typically involves a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with benzyl bromide (BnBr) or benzyl chloride (BnCl).[4][5][6] However, the use of highly reactive benzyl halides and pyrophoric bases necessitates stringent anhydrous conditions and may not be suitable for substrates with sensitive functional groups.
This compound (benzyl mesylate, BnOMs) emerges as a powerful alternative. The methanesulfonate ("mesylate") moiety is an excellent leaving group, rendering BnOMs a highly reactive electrophile for benzylation reactions.[7] This heightened reactivity can allow for the use of milder bases and can be particularly effective for less nucleophilic alcohols, providing a valuable tool in the synthetic chemist's arsenal.[8] This note focuses on the practical application of this compound for the controlled benzylation of diols, a common structural motif in carbohydrates and complex molecules.[9][10]
Mechanistic Principles and Selectivity Control
The SN2 Reaction Pathway
The benzylation of a diol with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of a hydroxyl group on the diol by a suitable base, forming a nucleophilic alkoxide intermediate. This alkoxide then attacks the electrophilic benzylic carbon of this compound, displacing the methanesulfonate leaving group to form the benzyl ether.
Caption: General SN2 mechanism for the mono-benzylation of a diol.
The Challenge of Selectivity in Diols
The primary challenge in the functionalization of diols is achieving selectivity.[9][10] Three potential outcomes exist: unreacted starting material, the mono-benzylated product, and the di-benzylated product. Furthermore, for unsymmetrical diols, regioselectivity (e.g., primary vs. secondary hydroxyl) becomes a critical consideration.
Key factors influencing selectivity include:
-
Stoichiometry: This is the most direct method of control. Using approximately one equivalent of this compound and base will favor mono-benzylation, whereas using an excess (typically >2.2 equivalents) will drive the reaction towards di-benzylation.
-
Basicity and Steric Hindrance: Weaker, non-nucleophilic bases (e.g., K₂CO₃, Et₃N) can provide greater selectivity for the more acidic or sterically accessible hydroxyl group compared to strong, unhindered bases like NaH.[1]
-
Differential Reactivity of Hydroxyl Groups: Primary hydroxyl groups are generally more sterically accessible and more acidic than secondary hydroxyls. Under kinetically controlled conditions (e.g., low temperature, controlled addition of reagents), the primary alcohol will typically react preferentially.[9]
-
Temperature: Lower reaction temperatures (e.g., 0 °C to room temperature) generally enhance selectivity by favoring the reaction at the more reactive hydroxyl site. Higher temperatures can provide the activation energy needed to overcome steric hindrance and drive the reaction to di-benzylation.
Experimental Design and Optimization
The rational design of a benzylation experiment requires careful consideration of several parameters. The table below summarizes key variables for achieving either mono- or di-benzylation.
| Parameter | Objective: Mono-benzylation | Objective: Di-benzylation | Rationale |
| Diol | 1.0 eq | 1.0 eq | The limiting reagent. |
| This compound | 1.0 - 1.2 eq | ≥ 2.2 eq | Stoichiometry is the primary driver for mono- vs. di-substitution. A slight excess for mono-benzylation ensures consumption of the diol. |
| Base | 1.1 - 1.3 eq | ≥ 2.4 eq | An excess of base is required to deprotonate the hydroxyl group(s) and neutralize the methanesulfonic acid byproduct. |
| Solvent | Anhydrous polar aprotic (DMF, THF, CH₃CN) | Anhydrous polar aprotic (DMF, THF, CH₃CN) | Solvents must be anhydrous to prevent hydrolysis of the base and benzylating agent. Polar aprotic solvents effectively solvate the alkoxide.[11] |
| Temperature | 0 °C to Room Temp. | Room Temp. to Reflux | Lower temperatures favor kinetic control and selectivity. Higher temperatures are used to drive the reaction to completion. |
| Reaction Time | Monitored by TLC (typically 2-12 h) | Monitored by TLC (typically 6-24 h) | Reaction should be monitored to prevent progression to the di-benzylated product in mono-benzylation attempts. |
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. This compound is a potent alkylating agent and should be handled with care.[7] Sodium hydride (60% dispersion in mineral oil) is a flammable solid that reacts violently with water; handle under an inert atmosphere.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Selective Mono-benzylation of a Symmetrical 1,n-Diol
This protocol aims to selectively protect one of the two equivalent hydroxyl groups.
Materials:
-
Symmetrical diol (e.g., 1,4-butanediol)
-
This compound (BnOMs)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates, appropriate eluent system, and visualization stain (e.g., potassium permanganate)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the symmetrical diol (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 5-10 mL per mmol of diol) and stir until the diol is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30-45 minutes to allow for complete formation of the mono-alkoxide.
-
Benzylation: Slowly add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise via a syringe over 15-20 minutes, keeping the internal temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir. Monitor the reaction progress by TLC, checking for the consumption of the starting material and the appearance of the mono-benzylated product spot.
-
Quenching: Once the reaction is complete (or optimal conversion is reached), cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water to destroy any unreacted NaH.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[11]
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure mono-benzylated diol.
Protocol 2: Exhaustive Di-benzylation of a Symmetrical 1,n-Diol
This protocol is designed to protect both hydroxyl groups.
Procedure:
-
Reaction Setup: Follow step 1 from Protocol 1.
-
Dissolution: Follow step 2 from Protocol 1.
-
Deprotonation: Cool the solution to 0 °C. Carefully add NaH (≥ 2.4 eq) portion-wise and stir at 0 °C for 30 minutes. Allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure di-alkoxide formation.
-
Benzylation: Cool the mixture back to 0 °C. Slowly add a solution of this compound (≥ 2.2 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion. Monitor by TLC until the starting material and mono-benzylated intermediate are fully consumed.
-
Work-up and Purification: Follow steps 6-10 from Protocol 1 to quench, isolate, and purify the target di-benzylated product.
Workflow and Troubleshooting
The overall experimental process follows a logical sequence from reaction setup to final product analysis.
Caption: Standard experimental workflow for the benzylation of diols.
Common Troubleshooting Scenarios:
-
Problem: Low or no reaction.
-
Possible Cause: Inactive base (NaH exposed to air/moisture); wet solvent or glassware; insufficient reaction time/temperature.
-
Solution: Use fresh NaH from a sealed container. Ensure all solvents are properly dried and glassware is flame- or oven-dried. Increase reaction time or temperature if TLC shows partial conversion.
-
-
Problem: Complex mixture of starting material, mono-, and di-benzylated products.
-
Possible Cause: Incorrect stoichiometry; inefficient mixing; reaction quenched too early (for di-benzylation) or left too long (for mono-benzylation).
-
Solution: Carefully re-verify calculations and measurements. For mono-benzylation, ensure slow addition of the benzylating agent at low temperature and monitor closely by TLC. For di-benzylation, ensure sufficient excess of reagents and allow the reaction to proceed to completion.
-
-
Problem: Formation of benzyl alcohol as a major byproduct.
-
Possible Cause: Presence of water in the reaction mixture, leading to hydrolysis of this compound.
-
Solution: Rigorously adhere to anhydrous techniques. Purify solvents and dry reagents as necessary.
-
Conclusion
The benzylation of diols using this compound is a highly effective and versatile method for the protection of hydroxyl groups. Its high reactivity makes it a valuable alternative to traditional benzyl halides. By carefully controlling key parameters—namely stoichiometry, base selection, and temperature—researchers can selectively achieve either mono- or di-benzylation with high efficiency. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this important transformation in complex synthetic campaigns.
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- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Strategic Use of Benzyl Methanesulfonate in Natural Product Synthesis
Introduction: Navigating the Complexities of Hydroxyl Group Protection in Natural Product Synthesis
In the intricate and often arduous journey of natural product total synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the myriad of hydroxyl protecting groups available to the synthetic chemist, the benzyl ether stands as a stalwart defender, prized for its robustness across a wide spectrum of reaction conditions. While the venerable Williamson ether synthesis employing benzyl bromide (BnBr) is a common workhorse, the demand for enhanced reactivity, particularly with sterically hindered or less nucleophilic alcohols, necessitates the exploration of more potent benzylating agents. Benzyl methanesulfonate, also known as benzyl mesylate (BnOMs), emerges as a compelling alternative, offering a significantly enhanced rate of reaction due to the excellent leaving group ability of the mesylate anion.
This technical guide provides an in-depth exploration of the application of this compound in the context of natural product synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its preparation and use, and discuss the strategic considerations that guide its deployment in the synthesis of complex, polyhydroxylated natural products.
The Rationale for Employing this compound: A Mechanistic Perspective
The enhanced reactivity of this compound over benzyl halides in SN2 reactions stems from the superior leaving group ability of the methanesulfonate (mesylate) anion compared to bromide or chloride. The mesylate anion is highly stabilized by resonance, rendering it a very weak base and thus an excellent leaving group. This heightened reactivity can be particularly advantageous in several scenarios encountered during natural product synthesis:
-
Sterically Hindered Alcohols: The protection of secondary and tertiary alcohols, often found in complex natural products, can be sluggish or altogether unsuccessful with less reactive benzylating agents. The increased electrophilicity of the benzylic carbon in this compound can overcome this steric hindrance, enabling efficient benzylation.
-
Less Nucleophilic Hydroxyl Groups: In polyhydroxylated systems, the nucleophilicity of individual hydroxyl groups can vary significantly due to electronic effects and intramolecular hydrogen bonding. This compound's high reactivity allows for the protection of even weakly nucleophilic alcohols.
-
Mild Reaction Conditions: The enhanced reactivity of this compound can allow for benzylation reactions to be conducted at lower temperatures or with shorter reaction times, which can be crucial for the stability of sensitive functional groups elsewhere in the molecule.
It is this combination of potency and versatility that makes this compound a valuable tool in the synthetic chemist's arsenal, particularly when navigating the challenging landscapes of complex natural product synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard procedure for the preparation of sulfonate esters.[1]
Materials:
-
Benzyl alcohol
-
Methanesulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonyl chloride (1.1 equiv) dropwise.
-
Maintain the reaction mixture at 0 °C and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by flash column chromatography on silica gel if necessary, though it is often used directly in the next step after aqueous workup.
Self-Validation: The purity of the synthesized this compound can be assessed by ¹H NMR and ¹³C NMR spectroscopy. The presence of the characteristic mesyl group singlet at ~3.0 ppm and the benzylic protons at ~5.2 ppm in the ¹H NMR spectrum are indicative of successful synthesis.
Protocol 2: General Procedure for the Benzylation of a Primary Alcohol using this compound
This protocol provides a general method for the protection of a primary alcohol. For secondary or more hindered alcohols, a stronger, non-nucleophilic base and higher temperatures may be required.
Materials:
-
Alcohol substrate
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium tert-butoxide)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 equiv) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: The successful formation of the benzyl ether can be confirmed by NMR spectroscopy (disappearance of the alcohol proton signal and appearance of benzylic proton signals) and mass spectrometry. The use of a strong base like NaH ensures complete deprotonation of the alcohol, driving the reaction to completion.
Visualization of Key Processes
Caption: General workflow for alcohol benzylation.
Data Presentation: Comparison of Benzylating Agents
| Reagent | Leaving Group | Relative Reactivity | Typical Conditions | Advantages | Disadvantages |
| Benzyl Bromide | Br⁻ | Good | NaH, DMF/THF, 0°C to RT | Commercially available, well-established | Less reactive with hindered alcohols, can be sluggish |
| Benzyl Chloride | Cl⁻ | Moderate | NaH, DMF/THF, elevated temp. | Less expensive than BnBr | Even less reactive than BnBr |
| This compound | CH₃SO₃⁻ | Excellent | NaH, DMF/THF, 0°C to RT | Highly reactive, good for hindered alcohols | More expensive, can be less stable |
| Benzyl Trichloroacetimidate | CCl₃C(=NH)O⁻ | Good | Acid catalyst (e.g., TfOH), CH₂Cl₂ | Mild, non-basic conditions | Requires acidic conditions, reagent preparation |
Strategic Deprotection of Benzyl Ethers
The utility of the benzyl protecting group is further enhanced by the variety of methods available for its cleavage, allowing for strategic deprotection in the final stages of a synthesis.
-
Catalytic Hydrogenolysis: This is the most common and mildest method for benzyl ether deprotection.[2] The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This method is highly efficient and clean, yielding the deprotected alcohol and toluene as the only byproduct. However, it is not compatible with other reducible functional groups such as alkenes, alkynes, or some nitrogen-containing heterocycles.
-
Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (Birch reduction) can cleave benzyl ethers. This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible groups.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used to oxidatively deprotect benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. This method offers an orthogonal deprotection strategy to hydrogenolysis.
Caption: Common deprotection pathways for benzyl ethers.
Conclusion: A Powerful Tool for Complex Synthetic Challenges
This compound represents a highly reactive and effective reagent for the protection of hydroxyl groups in the synthesis of complex natural products. Its enhanced reactivity compared to traditional benzyl halides makes it particularly suitable for challenging substrates, such as those containing sterically hindered or poorly nucleophilic alcohols. While its application may not be as ubiquitously documented as that of benzyl bromide, a thorough understanding of its properties and reactivity allows the synthetic chemist to strategically employ it to overcome specific synthetic hurdles. The combination of its potent benzylating ability with the well-established methods for benzyl ether deprotection solidifies the position of this compound as a valuable tool in the ever-evolving field of natural product synthesis.
References
-
Smith, A. B., III; Doughty, V. A.; Lin, Q.; Zhuang, L; McBriar, M. D.; Boldi, A. M.; Moser, W. H.; Murase, N.; Nakayama, K.; Sobukawa, M. Total synthesis of (+)-spongistatin 1. An effective second-generation construction of an advanced EF Wittig salt, fragment union, and final elaboration. Angew. Chem. Int. Ed.2001 , 40, 191. [Link]
-
Keck, G. E.; Wager, C. A.; Wager, T. T.; Wager, K. A.; Polniaszek, R. P.; Andrus, M. B. Synthetic Studies on the Bryostatins: Preparation of a Truncated BC-Ring Intermediate by Pyran Annulation. J. Org. Chem.1996 , 61 (23), 8342–8343. [Link]
-
Smith, A. B., III; Lin, Q.; Doughty, V. A.; Zhuang, L.; McBriar, M. D.; Boldi, A. M.; Moser, W. H.; Murase, N.; Nakayama, K.; Sobukawa, M. Total synthesis of (+)-spongistatin 1. An effective second-generation construction of an advanced EF Wittig salt, fragment union, and final elaboration. Org. Lett.2003 , 5 (5), 761–764. [Link]
-
Keck, G. E.; Welch, D. S.; Poudel, Y. B.; Covel, J. A.; Zapf, C. W. Total Synthesis of Bryostatin 1. J. Am. Chem. Soc.2011 , 133 (4), 744–747. [Link]
-
Ichikawa, Y.; Isobe, M.; Goto, T. Transformation of a Marine Toxic Polyether, Okadaic Acid. Agric. Biol. Chem.1988 , 52 (4), 975-978. [Link]
-
Smith, A. B., III, et al. Total synthesis of Spongistatin 2 - (Part 2). Angew. Chem. Int. Ed.2001 , 40, 191. [Link]
-
Williams, D. R.; Myers, B. J.; Mi, L. Total synthesis of (+)-milbemycin β3. J. Chem. Soc., Chem. Commun.1998 , 453-454. [Link]
-
PrepChem. Synthesis of this compound. [Link]
-
Wender, P. A.; Cribbs, C. M. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity. Proc. Natl. Acad. Sci. U.S.A.1992 , 89 (22), 10777–10781. [Link]
-
Trost, B. M.; Rao, M.; Freed, C. S. Total synthesis of bryostatin 3. Science2017 , 358 (6366), 1007-1011. [Link]
-
O'Doherty, G. A.; Li, M. Total Synthesis of Milbemycin β3. Org. Lett.2006 , 8 (18), 3987–3990. [Link]
-
Panda, M.; Ghorai, P. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules2021 , 26 (5), 1349. [Link]
-
Panda, M.; Ghorai, P. Total Synthesis of Macrolides. IntechOpen, 2018 . [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
PubChem. Benzyl mesylate. [Link]
-
Bryskier, A. Chemistry and mode of action of macrolides. J. Antimicrob. Chemother.1993 , 31 (Suppl C), 1-9. [Link]
-
Gaunt, M. J.; Yu, J.-Q.; Spencer, J. B. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. J. Org. Chem.1998 , 63 (13), 4172–4173. [Link]
-
Narita, K.; Sato, Y.; Miyamoto, K. Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Benzyl Cation Scavenger. Org. Synth.2016 , 93, 63-74. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
Lopez, S. S.; Dudley, G. B. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein J. Org. Chem.2008 , 4, 44. [Link]
-
Koteva, I. N.; Vassilev, N. G.; Abadjiev, A. A. The macrolide antibiotic renaissance. Future Microbiol.2016 , 11 (1), 85-101. [Link]
-
Hamada, S.; Sumida, M.; Yamazaki, R.; Kobayashi, Y.; Furuta, T. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. J. Org. Chem.2023 , 88 (17), 12464-12473. [Link]
-
Kitamura, M.; Okazaki, T.; Nakayama, M.; Sugimoto, Y. Formation of an antibacterial metabolite from a new macrolide compound 23-O-benzyl-5-mycaminosyl-tylonolide (TMC-101), by a hepatic microsomal drug-metabolizing enzyme system. J. Pharmacobiodyn.1991 , 14 (7), 377-383. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Benzyl Methanesulfonate Reactions
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
How to remove unreacted benzyl methanesulfonate from a reaction
Technical Support Center: Purification & Work-Up Protocols
Guide: Removing Unreacted Benzyl Methanesulfonate
Welcome to the technical support center for advanced chemical synthesis. This guide provides troubleshooting and best practices for researchers encountering challenges with reaction purification. As Senior Application Scientists, we understand that isolating a target molecule in high purity is paramount. This document offers a detailed, experience-driven approach to removing residual this compound, a common alkylating agent, from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted this compound critical for my experiment?
Residual this compound (benzyl mesylate) is not an inert bystander in your reaction flask. Its presence can lead to several downstream complications:
-
Product Instability: As a potent alkylating agent, it can react with nucleophilic sites on your desired product over time, leading to impurity formation and degradation of your sample, even during storage.[1]
-
Complicated Purification: The reagent can interfere with subsequent purification steps. For instance, it may co-elute with your product during column chromatography, making it difficult to achieve high purity.
-
Reaction Byproducts: During workup or purification, it can react with solvents (e.g., methanol in chromatography) or additives, generating new, unexpected impurities that complicate spectral analysis.[2]
-
Toxicological Concerns: Methanesulfonate esters as a class are known as potential genotoxic impurities (PGIs) due to their alkylating nature, a significant concern in drug development.[3] Complete removal is essential for any compound intended for biological testing.
Q2: What key properties of this compound should I consider for its removal?
Understanding the physicochemical properties of this compound is the foundation for designing an effective purification strategy.
| Property | Implication for Purification |
| Reactivity | Highly electrophilic at the benzylic carbon due to the excellent methanesulfonate leaving group. It readily reacts with nucleophiles. This reactivity can be exploited for "quenching" it into a more easily removable form.[1] |
| Solubility | Generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and toluene.[4] It has poor solubility in water. This allows for its separation from water-soluble byproducts via liquid-liquid extraction. |
| Physical State | Often appears as an oil or a low-melting solid, making it suitable for standard organic chemistry workup procedures.[5] |
| Polarity | It is a moderately polar compound. This property is key for chromatographic separation from less polar or more polar target molecules. Its Rf can be readily monitored by TLC. |
Q3: What are the primary methods for removing this compound from a reaction mixture?
There are three principal strategies, and the best choice depends on the properties of your desired product and the scale of your reaction.
-
Quenching & Liquid-Liquid Extraction: The most common method. The reactive this compound is intentionally destroyed ("quenched") by adding a nucleophile, converting it into a highly polar, water-soluble salt that can be washed away.
-
Column Chromatography: A standard purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[6]
-
Scavenger Resins: A modern approach where a solid-supported nucleophile is used to react with and "scavenge" the excess this compound, which is then removed by simple filtration.[2]
The following diagram outlines a decision-making workflow for selecting the appropriate method.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. an.shimadzu.com [an.shimadzu.com]
- 4. CN102791680B - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 5. 7559-62-8 CAS MSDS (Benzyl Methanethiosulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Benzylation with Benzyl Methanesulfonate
Welcome to the technical support guide for optimizing benzylation reactions using benzyl methanesulfonate (BnOMs). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this powerful transformation. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BnOMs) and why is it used?
This compound, also known as benzyl mesylate, is a potent electrophilic reagent used to introduce the benzyl (Bn) protecting group onto nucleophiles, most commonly alcohols and phenols.[1] The methanesulfonate ("mesylate") group is an excellent leaving group, making BnOMs a highly reactive alkylating agent, often more so than corresponding benzyl halides under certain conditions.[1] This heightened reactivity can be advantageous for benzylating less reactive or sterically hindered substrates.
Q2: How does BnOMs compare to other benzylating agents like benzyl bromide or benzyl chloride?
The primary difference lies in the leaving group ability, which generally follows the order: methanesulfonate ≈ triflate > iodide > bromide > chloride.
-
Reactivity: this compound is typically more reactive than benzyl chloride and often comparable to or more reactive than benzyl bromide.[2] This allows for reactions to proceed under milder conditions or with less nucleophilic substrates.
-
Side Reactions: The high reactivity of BnOMs means that side reactions, such as solvolysis or elimination, can be more prevalent if conditions are not carefully controlled.[3]
-
Preparation: While benzyl halides are often commercially available, this compound can be readily prepared from benzyl alcohol and methanesulfonyl chloride.[4]
Q3: What are the primary safety precautions for handling BnOMs?
This compound is a reactive alkylating agent and should be handled with caution.[1]
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Q4: How should I store this compound to ensure its stability?
Like many reactive sulfonate esters, this compound can be susceptible to decomposition, particularly from moisture (hydrolysis) and heat.[3] It is best stored in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator or freezer (-20°C is recommended for long-term storage), to minimize degradation.[3]
Q5: How can I monitor the progress of my benzylation reaction?
Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring the reaction.[7]
-
Principle: The starting material (e.g., an alcohol or phenol) is typically more polar than the resulting benzylated ether.
-
Observation: On a silica gel TLC plate, the product spot will have a higher Retention Factor (Rf) than the starting material spot. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[7]
-
Visualization: Spots can be visualized using a UV lamp (if the compounds are UV-active) and/or by staining with an appropriate agent like potassium permanganate or ceric ammonium molybdate.[8]
Troubleshooting Guide: Common Experimental Issues
Problem Area: Low or No Conversion
Q1: My reaction shows very low conversion to the desired benzylated product. What are the likely causes?
Low conversion is a common issue that can often be traced back to several key factors related to reagents and reaction conditions.
-
Inactive Base: The base is crucial for deprotonating the nucleophile (e.g., alcohol) to make it sufficiently reactive. If you are using a solid base like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous. For strong bases like sodium hydride (NaH), ensure it is fresh and has not been deactivated by atmospheric moisture.[9]
-
Degraded this compound: As a reactive reagent, BnOMs can degrade upon improper storage. If you suspect degradation, consider preparing it fresh or acquiring a new batch.[3]
-
Insufficient Temperature: While high temperatures can promote side reactions, some sterically hindered or electronically deactivated substrates require more thermal energy to react. Cautiously increasing the temperature may improve the reaction rate.[3]
-
Inappropriate Solvent: The solvent plays a critical role. For Sₙ2-type reactions, which are common for benzylation, polar aprotic solvents like DMF, DMSO, or acetone are preferred as they solubilize reactants without solvating and deactivating the nucleophile.[3]
Troubleshooting Workflow for Low Yield
Below is a systematic approach to diagnosing and solving low-yield issues in your benzylation reaction.
Caption: Decision workflow for troubleshooting low conversion.
Problem Area: Multiple Products & Side Reactions
Q2: My reaction mixture shows multiple spots on TLC, and the desired product is a minor component. What are the common side reactions?
The high reactivity of this compound can lead to several competing pathways if conditions are not optimized.
-
Over-benzylation: If your starting material or product has multiple nucleophilic sites (e.g., a diol), di- or poly-benzylation can occur.[9] To favor mono-benzylation, use a limited amount of BnOMs (e.g., 1.0-1.1 equivalents) and add it slowly to the reaction mixture.
-
Elimination (E2/E1): This is more common with secondary or tertiary alcohols, especially when using a strong, sterically hindered base or high temperatures.[3] It results in the formation of an alkene. To minimize this, use a non-hindered base (e.g., K₂CO₃, NaH) and the lowest effective temperature.
-
Solvolysis/Hydrolysis: If your solvent is nucleophilic (like water or an alcohol) or if there is moisture in the reaction, it can react with BnOMs to form benzyl alcohol or a benzyl ether derived from the solvent.[3] Always use anhydrous solvents and reagents to prevent this.
Q3: I am observing significant amounts of benzyl alcohol in my crude product. Why is this happening?
The presence of benzyl alcohol is almost always due to the reaction of this compound with water (hydrolysis).[3] This can happen if your reagents (substrate, base, solvent) were not sufficiently dry or if the reaction was exposed to atmospheric moisture for a prolonged period. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
The Competing Sₙ1 and Sₙ2 Pathways
The outcome of your benzylation is dictated by the competition between Sₙ1 and Sₙ2 reaction mechanisms. Understanding which pathway is dominant helps in optimizing conditions. The benzylic position is unique because it can support both mechanisms due to the resonance stabilization of the benzylic carbocation.[10][11]
Caption: Competing Sₙ1 and Sₙ2 pathways in benzylation.
Optimization Strategies & Experimental Protocols
Data Table: Recommended Reaction Conditions
The optimal conditions depend heavily on the nature of the substrate. Use the following table as a starting point for your optimization.
| Substrate Type | Recommended Base(s) | Recommended Solvent(s) | Typical Temp. (°C) | Mechanistic Bias | Key Considerations |
| Primary Alcohol | NaH, K₂CO₃ | DMF, THF | 0 to RT | Sₙ2 | Reaction is usually fast and clean. |
| Secondary Alcohol | NaH | DMF, THF | RT to 60 | Sₙ2 / Sₙ1 | Monitor for elimination byproducts at higher temperatures. |
| Tertiary Alcohol | Ag₂O (milder) | CH₂Cl₂, Toluene | 40 to 110 | Sₙ1 | Sₙ2 is disfavored due to sterics. Elimination is a major risk. |
| Phenol | K₂CO₃, Cs₂CO₃ | Acetone, DMF | RT to 80 | Sₙ2 | Generally very efficient due to the acidity of phenols. |
| Carboxylic Acid | K₂CO₃, Et₃N | DMF, CH₂Cl₂ | 0 to RT | Sₙ2 | Forms a benzyl ester. |
Protocol 1: General Procedure for O-Benzylation of a Primary Alcohol
This protocol describes a typical benzylation using sodium hydride as the base in an anhydrous solvent.
Materials:
-
Starting alcohol (1.0 equiv)
-
This compound (1.1-1.2 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the starting alcohol (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvation: Dissolve the alcohol in anhydrous DMF (approx. 5-10 mL per mmol of alcohol).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add the NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes.
-
Alkylation: Add this compound (1.1 equiv) dropwise via syringe to the stirring suspension at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.[7]
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure benzylated product.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC developing chamber with a suitable eluent system (e.g., 20% ethyl acetate in hexanes is a good starting point).
-
Using a capillary tube, spot a small amount of your starting material on the left lane of the TLC plate (as a reference).
-
Carefully take a small aliquot from the reaction mixture with a capillary tube and spot it on the center lane of the plate.
-
Co-spot both the starting material and the reaction mixture on the right lane of the plate.
-
Develop the plate in the chamber.
-
Visualize the plate under a UV lamp and/or by staining. The product spot should appear at a higher Rf than the starting material. The reaction is complete when the starting material spot is absent from the reaction mixture lane.[7]
References
-
National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. Retrieved from [Link]
-
Valdez, C. A., & Leif, R. N. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:55791-06-5. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Acanthus Research. (n.d.). This compound. Retrieved from [Link]
-
Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of toxicology, 53(3), 191–200. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
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Technical Support Center: Purification of Products from Benzyl Methanesulfonate Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of products from reactions involving benzyl methanesulfonate. This document offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
I. Understanding the Chemistry: Core Principles of this compound Reactivity and Impurity Profile
This compound (BnOMs) is a potent electrophile widely used as a benzylating agent for various nucleophiles, including alcohols, phenols, amines, and carbanions. Its reactivity stems from the excellent leaving group ability of the mesylate anion (MsO⁻), facilitating SN2 reactions. However, this reactivity also gives rise to a predictable set of impurities that must be addressed during purification.
Common Reaction and Side Products:
The primary reaction involves the displacement of the mesylate group by a nucleophile (Nu⁻) to form the desired benzylated product.
-
Primary Reaction: BnOMs + Nu⁻ → Bn-Nu + MsO⁻
A critical side reaction is the hydrolysis of this compound, particularly if water is present in the reaction mixture.
-
Hydrolysis: BnOMs + H₂O → BnOH + MsOH
Other potential impurities include unreacted starting materials (the nucleophile and this compound) and byproducts from the decomposition of either the starting materials or the product.
II. General Purification Workflow
A typical purification strategy for products derived from this compound reactions involves a series of steps designed to remove unreacted starting materials, the methanesulfonic acid byproduct, and other impurities. The choice and sequence of these steps will depend on the specific properties of the desired product and the impurities present.
Caption: A general workflow for purifying products from this compound reactions.
III. Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in this compound reactions, and how do I remove it?
A1: The most common byproduct is methanesulfonic acid (MsOH), which is formed from the displaced mesylate anion.[1] It is a strong acid and is typically removed during an aqueous workup by washing the organic layer with a basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[2][3] Several washes may be necessary to ensure complete removal, which can be confirmed by checking the pH of the aqueous layer.[2]
Q2: My reaction is sensitive to aqueous basic conditions. How can I neutralize the methanesulfonic acid without hydrolyzing my product?
A2: For products prone to hydrolysis under aqueous basic conditions, a non-aqueous workup is recommended.[2] You can neutralize the reaction mixture by adding an organic base, such as triethylamine, until the mixture is slightly basic (checked with wet pH paper).[2] The resulting triethylammonium mesylate salt can then be removed by filtration or an aqueous wash. Alternatively, for ester products, a cooled solution of tetrabutylammonium bicarbonate can be used for safe neutralization.[2]
Q3: I see unreacted this compound in my crude product. What is the best way to remove it?
A3: Unreacted this compound can often be removed by flash column chromatography, as its polarity will likely differ from your desired product.[4][5] If the product is a solid, recrystallization can also be an effective method, provided the solubility of this compound and your product are sufficiently different in the chosen solvent system.[6][7] Additionally, this compound is susceptible to hydrolysis.[8] In some cases, carefully controlled hydrolysis by adjusting the pH of the reaction mixture after the primary reaction is complete can convert the remaining this compound to benzyl alcohol, which may be easier to separate.
Q4: How can I minimize the formation of benzyl alcohol as a byproduct?
A4: Benzyl alcohol is primarily formed by the hydrolysis of this compound. To minimize its formation, ensure that your reaction is conducted under anhydrous conditions. Use dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
IV. Troubleshooting Guide
This section addresses common problems encountered during the purification of products from this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion formation during aqueous workup. | - The presence of polar, high molecular weight byproducts. - Vigorous shaking of the separatory funnel. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.[2] - Gently swirl or invert the separatory funnel instead of vigorous shaking.[10] - If an emulsion persists, allow the mixture to stand for a longer period. If it still doesn't resolve, filter the entire mixture through a pad of Celite. |
| Low yield after recrystallization. | - Using too much recrystallization solvent.[7][11] - The product is too soluble in the chosen solvent, even at low temperatures. - Premature crystallization during hot filtration.[7] | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[11] - Test different solvent systems or solvent mixtures to find one where the product has high solubility when hot and low solubility when cold.[7] - Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crashing out of solution.[7] |
| Product co-elutes with an impurity during column chromatography. | - The polarity of the product and impurity are too similar in the chosen eluent system. - The column is overloaded. | - Optimize the solvent system for your flash chromatography. A good starting point is a solvent system that gives your product an Rf value of ~0.3 on a TLC plate.[12] - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Reduce the amount of crude material loaded onto the column. |
| The product appears to be degrading on the silica gel column. | - The product is sensitive to the acidic nature of silica gel. | - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[13] |
V. Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup for Neutral and Basic Products
This protocol is suitable for products that are stable to aqueous base.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[2]
-
Neutralization: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[3] Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).
-
Washing: Wash the organic layer with water, followed by a wash with brine to aid in phase separation and remove residual water.[2]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3]
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
This is a common technique for purifying a wide range of compounds.[5]
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of approximately 0.3 for the desired product.[12][14]
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent like dichloromethane and carefully apply it to the top of the silica gel bed.[12]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.[14]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[14]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Sources
- 1. BR112021026617A2 - Process for separating anhydrous methanesulfonic acid from a reaction mixture - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Purification [chem.rochester.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. youtube.com [youtube.com]
Common byproducts in benzyl methanesulfonate synthesis and their removal
Welcome to the Technical Support Center for benzyl methanesulfonate synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproducts and their removal during the synthesis of this compound.
Troubleshooting Guide
Question: I've just completed my synthesis of this compound from benzyl alcohol and methanesulfonyl chloride. My crude NMR shows more than just my desired product. What are the likely byproducts?
Answer:
In the synthesis of this compound from benzyl alcohol and methanesulfonyl chloride, several byproducts can form, depending on the reaction conditions. The most common impurities include:
-
Benzyl Chloride: This is a significant byproduct that can form, especially if reaction temperatures are not carefully controlled. The chloride ion, liberated from methanesulfonyl chloride, can act as a nucleophile and displace the mesylate group.[1]
-
Dibenzyl Ether: This byproduct can form via a Williamson ether synthesis-type reaction where unreacted benzyl alcohol (or its corresponding alkoxide) attacks the newly formed this compound or benzyl chloride.[2][3][4] This is more prevalent if the reaction is run under basic conditions for extended periods or at elevated temperatures.[3]
-
Unreacted Benzyl Alcohol: Incomplete reactions will result in the presence of the starting material, benzyl alcohol.
-
Triethylammonium Chloride: If triethylamine is used as the base, its salt will be present in the crude product mixture. This is typically removed during the aqueous workup.
Here is a summary of the common byproducts and their formation pathways:
| Byproduct | Formation Pathway |
| Benzyl Chloride | Nucleophilic substitution of the mesylate group by chloride ions. |
| Dibenzyl Ether | Reaction of benzyl alcohol/benzoxide with this compound or benzyl chloride.[2][3] |
| Unreacted Benzyl Alcohol | Incomplete reaction. |
| Triethylammonium Chloride | Reaction of triethylamine with HCl generated during the reaction. |
Question: My primary byproduct appears to be benzyl chloride. How can I minimize its formation and effectively remove it from my product?
Answer:
Minimizing the formation of benzyl chloride is key to a successful synthesis. Here are some strategies:
Minimizing Formation:
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to -10 °C) during the addition of methanesulfonyl chloride.[5] This disfavors the nucleophilic attack by the chloride ion.
-
Choice of Base: While triethylamine is common, using a non-nucleophilic, sterically hindered base might offer some advantages in specific cases.
Removal Techniques:
-
Aqueous Workup: A thorough aqueous workup is the first line of defense. Washing the organic layer with water and brine will help remove water-soluble impurities.[6]
-
Quenching with a Nucleophile: If your product is stable, you can quench the reaction mixture with a nucleophile that will selectively react with the more electrophilic benzyl chloride. For example, adding a secondary amine and then performing an acidic wash can convert benzyl chloride to a water-soluble ammonium salt.
-
Fractional Distillation: If both your product and benzyl chloride are thermally stable, fractional distillation under reduced pressure can be an effective separation method, although their boiling points might be close.[7]
-
Chromatography: Flash column chromatography is a common laboratory technique for purification. However, benzyl chloride and this compound can have similar polarities, making separation challenging. Careful selection of the eluent system is crucial. A less polar solvent system may improve separation.[8]
Experimental Protocol: Quenching and Workup to Remove Benzyl Chloride
This protocol is designed for situations where benzyl chloride is a significant byproduct and the desired this compound is stable to mild basic and acidic conditions.
-
Cool the Reaction: After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Quench with Ammonia: Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.[8] Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the benzyl chloride.[8]
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Separate the organic layer.
-
-
Acidic Wash: Wash the organic layer with dilute hydrochloric acid to remove the benzylamine formed in the quenching step.[8]
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and then brine.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
Question: I'm struggling to separate dibenzyl ether from my this compound. What are my options?
Answer:
Dibenzyl ether can be a particularly challenging impurity to remove due to its similar polarity to the product.
Minimizing Formation:
-
Stoichiometry: Use a slight excess of methanesulfonyl chloride to ensure full conversion of the benzyl alcohol.
-
Reaction Time and Temperature: Avoid prolonged reaction times and elevated temperatures, as these conditions favor the formation of dibenzyl ether.[3]
Removal Techniques:
-
Fractional Distillation: As with benzyl chloride, fractional distillation under high vacuum can be effective if there is a sufficient boiling point difference.
-
Chromatography Optimization:
-
Gradient Elution: Employing a shallow gradient of a more polar solvent in a less polar solvent system during column chromatography can help resolve the two compounds.
-
Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase silica.
-
-
Crystallization: If your this compound is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
Frequently Asked Questions (FAQs)
What is the mechanism of byproduct formation in this compound synthesis?
The formation of byproducts in this compound synthesis primarily stems from the reactivity of the starting materials and the product itself.
-
Benzyl Chloride Formation: The reaction of benzyl alcohol with methanesulfonyl chloride in the presence of a base like triethylamine generates triethylammonium chloride. The chloride ion can then act as a nucleophile and attack the benzylic carbon of the this compound product in an SN2 reaction, displacing the mesylate group to form benzyl chloride.
-
Dibenzyl Ether Formation: This byproduct forms through a Williamson ether synthesis-type pathway.[3] The base in the reaction can deprotonate some of the unreacted benzyl alcohol to form the more nucleophilic benzoxide anion. This anion can then attack either the this compound or any benzyl chloride present to form dibenzyl ether.[3]
Can I use a different sulfonating agent to avoid chloride-related byproducts?
Yes, using a sulfonating agent that does not contain chloride is an excellent strategy to prevent the formation of benzyl chloride. Methanesulfonic anhydride ((MeSO2)2O) is a suitable alternative.[1] The reaction with methanesulfonic anhydride produces methanesulfonic acid as a byproduct, which is then neutralized by the base. This completely eliminates the source of chloride ions in the reaction mixture.[1]
How does water affect the synthesis of this compound?
Water can have a detrimental effect on the synthesis in several ways:
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive towards water and will hydrolyze to form methanesulfonic acid and hydrochloric acid.[9][10] This consumes the reagent and introduces acidic byproducts that can complicate the reaction and workup.
-
Hydrolysis of this compound: The product, this compound, can also be susceptible to hydrolysis, especially under acidic or basic conditions, which would regenerate benzyl alcohol.
It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[9]
Diagrams
Caption: Formation of byproducts in this compound synthesis.
Caption: General purification workflow for this compound.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Benchchem. (n.d.). Purification strategies for removing benzyl chloride from reaction mixtures.
- Ataman Kimya. (n.d.). DIBENZYL ETHER.
- ACS Publications. (n.d.). Process Development Aspects of Production of Dibenzyl Ether.
- American Chemical Society. (n.d.). Process Development Aspects of Production of Dibenzyl Ether.
- Benchchem. (n.d.). Minimizing dibenzyl ether byproduct in alcohol synthesis from benzyl chloride.
- Canadian Science Publishing. (n.d.). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water.
- ResearchGate. (n.d.). Conversion of benzyl alcohol in benzlyation of mesitylene.
- Benchchem. (n.d.). Technical Support Center: Benzyl Chloride Reaction Quenching.
- Sciencemadness Discussion Board. (2010, June 25). Remove Benzylalcohol from Benzylchloride.
- Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions.
- Erowid. (n.d.). Synthesis of Mesylates From Alcohols.
Sources
- 1. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 2. atamankimya.com [atamankimya.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [erowid.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Remove Benzylalcohol from Benzylchloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: A Guide to the Stability of Benzyl Methanesulfonate
Welcome to the technical support resource for benzyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Here, we will move beyond simple protocols to explore the causal mechanisms behind its stability—or instability—under various conditions. Our goal is to empower you with the knowledge to anticipate challenges, troubleshoot experiments effectively, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the handling and stability of this compound.
Q1: What is the general stability of this compound at neutral pH?
At neutral pH (approx. 7.0) and ambient temperature, this compound is relatively stable in aqueous solutions over short periods. However, it is susceptible to slow hydrolysis (solvolysis) over extended periods or at elevated temperatures, leading to the formation of benzyl alcohol and methanesulfonic acid.
Q2: Is this compound more stable under acidic or basic conditions?
This compound is significantly less stable under basic conditions compared to acidic conditions. Exposure to even mild bases can lead to rapid decomposition. While it is also susceptible to acid-catalyzed hydrolysis, the reaction rate is generally much slower than in base.
Q3: What are the primary degradation products of this compound hydrolysis?
Under both acidic and basic hydrolytic conditions, the primary degradation products are benzyl alcohol and methanesulfonic acid [1][2]. The integrity of your experiment depends on your ability to analytically distinguish these products from the parent compound.
Q4: Why is understanding the pH-dependent stability of this compound critical in drug development?
This compound is an alkylating agent and is considered a potentially genotoxic impurity (PGI). Its formation and degradation kinetics are critical for process safety, impurity control, and ensuring the stability of active pharmaceutical ingredients (APIs) where methanesulfonic acid is used as a salt or in the synthesis process.[3] Regulatory bodies, following guidelines like those from the International Council for Harmonisation (ICH), mandate strict control of such impurities.[4][5][6]
In-Depth Mechanistic Analysis: The "Why" Behind the Stability Profile
Understanding the reaction mechanisms is key to predicting and controlling the stability of this compound. The molecule's reactivity is governed by two key features: the methanesulfonate group, which is an excellent leaving group, and the benzyl group, which can stabilize a positive charge.
Stability Under Basic Conditions (pH > 7)
Under basic conditions, this compound undergoes rapid degradation. The operative mechanism is a bimolecular nucleophilic substitution (SN2).
-
Causality: The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic benzylic carbon (the carbon atom attached to the oxygen of the mesylate group).
-
Mechanism: This attack occurs in a single, concerted step, inverting the stereochemistry if the carbon were chiral. The methanesulfonate anion is displaced as a leaving group. Because the process is bimolecular, the reaction rate is dependent on the concentration of both this compound and the hydroxide ion. Base-catalyzed hydrolysis is effectively irreversible.[7][8]
Stability Under Acidic Conditions (pH < 7)
In acidic media, the degradation mechanism shifts to a unimolecular nucleophilic substitution (SN1).
-
Causality: The reaction is initiated by the protonation of one of the sulfonyl oxygens. This makes the methanesulfonate group an even better leaving group. The subsequent departure of methanesulfonic acid is the rate-determining step, generating a resonance-stabilized benzylic carbocation.
-
Mechanism: This carbocation is then rapidly attacked by a nucleophile, typically water, to form a protonated benzyl alcohol, which then loses a proton to yield the final product. The rate is dependent only on the concentration of the this compound, not the nucleophile (water). This mechanism is favored for benzyl esters due to the stability of the intermediate carbocation.[7][9]
Troubleshooting Guide: Common Experimental Issues
Issue 1: "My HPLC analysis shows a near-complete loss of the this compound peak after preparing a sample in a basic mobile phase (e.g., pH 10 buffer) and letting it sit in the autosampler. Is this expected?"
-
Probable Cause: Yes, this is entirely expected. As explained by the SN2 mechanism, this compound degrades very rapidly in the presence of bases. The hydroxide ions in your mobile phase are actively hydrolyzing your analyte before it is even injected.
-
Solution:
-
Neutralize Immediately: If your experimental sample is basic, neutralize it to a pH between 6 and 7 immediately before analysis.
-
Use a Neutral Mobile Phase: Prepare your samples in a neutral or slightly acidic diluent (e.g., acetonitrile/water). Ensure your HPLC mobile phase is also neutral or slightly acidic.
-
Control Temperature: Keep samples in the autosampler cooled (e.g., 4-10 °C) to slow down any residual hydrolysis.
-
Minimize Time: Analyze samples as quickly as possible after preparation. Do not let them sit for extended periods.
-
Issue 2: "I ran a forced degradation study in 1 M HCl at 80°C. I see the expected benzyl alcohol peak, but my mass balance is low, and I see several small, unknown impurity peaks in the HPLC chromatogram. What could they be?"
-
Probable Cause: The harsh acidic and high-temperature conditions are likely causing secondary degradation. The highly reactive benzylic carbocation intermediate formed during the SN1 reaction can participate in side reactions other than reacting with water.
-
Solution:
-
Identify Side Products: Use a mass spectrometer (LC-MS) to get molecular weights for the unknown peaks. Potential side products include dibenzyl ether (from the reaction of the carbocation with a molecule of benzyl alcohol) or even Friedel-Crafts type products where the carbocation alkylates the aromatic ring of another molecule.
-
Milder Conditions: Reduce the severity of your stress conditions. Try using a lower acid concentration (e.g., 0.1 M HCl) or a lower temperature (e.g., 60°C). Forced degradation studies should aim for 5-20% degradation, not complete destruction, to reveal the primary degradation pathway.[10]
-
Time Course Study: Sample at multiple time points to observe the formation and potential subsequent degradation of the primary degradant (benzyl alcohol).
-
Issue 3: "I'm struggling to develop a stability-indicating HPLC method. The methanesulfonic acid peak is not showing up on my UV detector."
-
Probable Cause: Methanesulfonic acid does not contain a chromophore and therefore does not absorb UV light. You will not be able to detect it with a standard HPLC-UV setup.
-
Solution:
-
Focus on the Chromophoric Species: A stability-indicating method for this reaction must, at a minimum, separate this compound from its key chromophoric degradant, benzyl alcohol.
-
Use Alternative Detection: If quantifying the methanesulfonic acid is absolutely necessary, you will need to use a different detector, such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).
-
Methodology: A reverse-phase C18 column with a gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile is a good starting point. This compound is more polar than benzyl alcohol and will likely elute earlier.
-
Experimental Protocols
Protocol: Forced Hydrolytic Degradation Study
This protocol outlines a standard forced degradation study to assess the stability of this compound, consistent with ICH guidelines.[5][11]
Objective: To generate the primary degradation products of this compound under acidic, basic, and neutral conditions and to establish the relative stability under each condition.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
Volumetric flasks, pipettes, vials
-
Validated HPLC-UV method capable of separating this compound and benzyl alcohol.
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Degradation:
-
In a volumetric flask, add an aliquot of the stock solution and an equal volume of 1.0 M HCl. Dilute with water to the final volume.
-
Place the flask in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of NaOH and dilute with mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
In a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M NaOH (Note: a lower concentration is used due to high reactivity). Dilute with water.
-
Keep the flask at room temperature.
-
Withdraw aliquots at shorter time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Immediately neutralize the aliquot with an equivalent amount of HCl and dilute for analysis.
-
-
Neutral Degradation (Hydrolysis):
-
In a volumetric flask, add an aliquot of the stock solution and dilute with water only.
-
Place the flask in a water bath at 60°C.
-
Withdraw aliquots at the same time points as the acidic study.
-
Dilute directly for analysis.
-
-
Analysis: Analyze all samples using the stability-indicating HPLC method. Calculate the percentage of this compound remaining and the percentage of benzyl alcohol formed at each time point.
Data Summary: Expected Stability Profile
The following table summarizes the expected stability of this compound under common hydrolytic stress conditions. "Half-life" is an estimate to illustrate relative reaction rates.
| Condition | Temperature | Relative Stability | Estimated Half-life | Primary Mechanism |
| 0.1 M HCl | 60 °C | Low | Hours | SN1 |
| Water (pH ~7) | 60 °C | Moderate | Days | SN1 (solvolysis) |
| 0.01 M NaOH | 25 °C | Very Low | Minutes | SN2 |
| Water (pH ~7) | 25 °C | High | Weeks to Months | SN1 (solvolysis) |
References
- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- ICH. (n.d.). Q1A(R2) Guideline.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare.
- ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- MedCrave online. (2016).
- BioProcess International. (n.d.).
- Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry.
- PharmaTutor. (2023).
- International Journal of Pharmaceutical Erudition. (n.d.).
- Talari, Y., & Reddy, M. S. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- Chemsrc. (n.d.).
- Acanthus Research. (n.d.).
- BenchChem. (n.d.). Stability of methanesulfonamide in acidic and basic conditions.
- Tiekink, E. R. T., & d'Andrea, L. D. (n.d.). (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)
- Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis.
- Black, S. N., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development.
- IntechOpen. (n.d.).
- Merck Millipore. (2024).
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- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- National Center for Biotechnology Information. (n.d.).
- ChemScene. (n.d.).
- Li, H., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules.
- PrepChem. (n.d.).
- Chemistry Steps. (n.d.).
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Robertson, R. E., & Rossall, B. (1971). The acid-catalyzed hydrolysis of phosphinates. III.
- Li, J., et al. (2007). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. Antimicrobial Agents and Chemotherapy.
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Technical Support Center: Improving the Chemoselectivity of Benzyl Methanesulfonate
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth technical assistance for improving the chemoselectivity of reactions involving benzyl methanesulfonate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring the successful and selective benzylation of your target molecules.
Introduction to this compound
This compound (BnOMs) is a powerful and efficient benzylating agent used for the protection of various functional groups, most notably alcohols and phenols. It functions as an excellent electrophile in nucleophilic substitution reactions due to the superb leaving group ability of the mesylate anion. However, its high reactivity can also lead to challenges in controlling chemoselectivity, particularly in substrates possessing multiple nucleophilic sites. This guide will provide the expertise and practical protocols to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: How does the reactivity of this compound compare to other common benzylating agents like benzyl bromide or benzyl tosylate?
A1: The reactivity of these benzylating agents is primarily dictated by the stability of the leaving group. This compound (BnOMs) and benzyl tosylate (BnOTs) are generally more reactive than benzyl bromide (BnBr). The mesylate (⁻OMs) and tosylate (⁻OTs) anions are highly stabilized through resonance, making them excellent leaving groups.[1] In contrast, the bromide anion (Br⁻) is a good leaving group but less so than the sulfonates. This heightened reactivity of BnOMs means that reactions can often be conducted under milder conditions or proceed at a faster rate compared to those with BnBr.[1]
| Benzylating Agent | Leaving Group | Leaving Group Stability | General Reactivity |
| This compound (BnOMs) | Mesylate (⁻OMs) | High (Resonance Stabilized) | High |
| Benzyl tosylate (BnOTs) | Tosylate (⁻OTs) | High (Resonance Stabilized) | High |
| Benzyl bromide (BnBr) | Bromide (Br⁻) | Moderate | Moderate |
Q2: What is the stability of this compound and what are the recommended storage conditions?
A2: this compound, like other sulfonate esters, can be susceptible to decomposition over time, especially if exposed to moisture or high temperatures. It is recommended to store this compound at low temperatures (e.g., -20°C) under an inert atmosphere (nitrogen or argon) to minimize degradation.[2] A color change may indicate decomposition. For best results, using freshly prepared or recently purchased reagent is advisable.
Q3: Which solvents are most suitable for reactions with this compound?
A3: The choice of solvent is critical and depends on the desired reaction mechanism, which is typically S(_N)2 for selective benzylation. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally preferred. These solvents are effective at dissolving the reactants but do not participate in the reaction (solvolysis), and they enhance the nucleophilicity of the deprotonated substrate. Protic solvents like alcohols should be avoided as they can act as nucleophiles, leading to unwanted side products.
Q4: What is the best choice of base for deprotonating the nucleophile?
A4: The choice of base is crucial for achieving high chemoselectivity. A base should be strong enough to deprotonate the target nucleophile but not so strong as to promote side reactions like elimination. For the benzylation of phenols and alcohols, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices. For more sensitive substrates or when dealing with competitive N- vs. O-benzylation, milder organic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine may be more suitable. Strong bases like sodium hydride (NaH) can be used but may lead to lower selectivity in complex molecules.
Troubleshooting Guide
This section addresses common issues encountered during benzylation reactions with this compound in a question-and-answer format.
Issue 1: Low Yield of the Desired Benzylated Product
Q: I am observing a low yield of my desired product. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Caption: A workflow for troubleshooting low yields.
-
Reagent Quality: Ensure your this compound is not decomposed. As mentioned, it should be stored cold and under an inert atmosphere.
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature, often between room temperature and 60°C, should be determined empirically.
-
Solvent: Ensure the use of a dry, polar aprotic solvent.
-
Catalyst: The addition of a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can sometimes accelerate the reaction via the in situ formation of the more reactive benzyl iodide.
-
-
Incomplete Deprotonation: If your nucleophile is not fully deprotonated, the reaction will be slow and incomplete. Consider using a stronger base or ensuring your reaction is completely anhydrous, as water can quench the base.
Issue 2: Formation of Side Products
Q: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A: The primary side reactions with this compound are over-alkylation and elimination.
-
Over-alkylation: This occurs when a product of the initial benzylation is more nucleophilic than the starting material, leading to a second benzylation. This is common in the benzylation of primary amines, which can be benzylated twice to form a tertiary amine.
-
Solution: Use a stoichiometric amount of this compound (1.0-1.1 equivalents). A slow addition of the benzylating agent can also help to minimize over-alkylation.
-
-
Elimination: Although less common for benzylic systems compared to other alkyl halides, elimination can occur in the presence of strong, sterically hindered bases at elevated temperatures, leading to the formation of stilbene.
-
Solution: Use a milder, non-hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide). Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Issue 3: Poor Chemoselectivity (N- vs. O-Benzylation)
Q: My substrate has both an amine (-NH₂) and a hydroxyl (-OH) group, and I am getting a mixture of N- and O-benzylated products. How can I selectively benzylate one over the other?
A: Achieving high chemoselectivity between N- and O-benzylation is a common challenge. The outcome is a delicate balance of the nucleophilicity of the competing groups and the reaction conditions.
Caption: Factors influencing N- vs. O-benzylation selectivity.
-
For Selective O-Benzylation (of phenols or alcohols):
-
Principle: Deprotonate the more acidic hydroxyl group to form a highly nucleophilic phenoxide or alkoxide, which will then react preferentially.
-
Conditions: Use a base that is strong enough to fully deprotonate the hydroxyl group but may not fully deprotonate the amine, such as K₂CO₃ or Cs₂CO₃. Running the reaction in a polar aprotic solvent like DMF at a moderate temperature (e.g., 40-60 °C) often favors O-alkylation.[3]
-
-
For Selective N-Benzylation:
-
Principle: Amines are generally more nucleophilic than alcohols in their neutral state. By using conditions that do not significantly deprotonate the hydroxyl group, the amine can react preferentially.
-
Conditions: Use a milder, non-nucleophilic organic base like DIPEA or 2,6-lutidine. Lower reaction temperatures will favor the kinetically preferred N-benzylation. In some cases, using a less polar solvent can also enhance selectivity for the amine.[4][5]
-
Experimental Protocols
Protocol 1: Selective O-Benzylation of a Phenol in the Presence of an Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate containing both phenolic and amine functional groups (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.).
-
Add anhydrous DMF to dissolve the reactants.
-
Add this compound (1.1 equiv.) to the reaction mixture.
-
Stir the reaction mixture at 40-60 °C for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure O-benzylated product.
Protocol 2: General Procedure for the Synthesis of this compound
For researchers who wish to prepare fresh this compound.
-
Combine benzyl alcohol (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding cold water.
-
Separate the organic layer, wash with cold water, cold dilute HCl, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as an oil. Use immediately or store at -20°C under an inert atmosphere.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate caution.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[8] In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
Sources
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- 2. fishersci.com [fishersci.com]
- 3. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 4. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Senior Application Scientist's Guide: Benzyl Methanesulfonate vs. Benzyl Bromide for Alcohol Protection
In the landscape of multistep organic synthesis, the judicious selection of a protecting group for a hydroxyl moiety is a critical decision that can dictate the success of a synthetic campaign. The benzyl (Bn) group is a stalwart in this field, prized for its general stability across a wide range of reaction conditions and its susceptibility to removal under mild, specific protocols.[1] The two most common reagents for the introduction of this group are benzyl bromide (BnBr) and benzyl methanesulfonate (BnOMs).
While both serve the same ultimate purpose, the choice between them is far from arbitrary. It is a decision guided by the substrate's architecture, the presence of other functional groups, and the desired reaction kinetics. This guide provides a detailed comparison of these two essential reagents, supported by experimental data and protocols, to empower researchers in making an informed choice for their specific application.
Reagent Profiles: A Tale of Two Benzylating Agents
Benzyl Bromide (BnBr): The Workhorse
Benzyl bromide is the archetypal reagent for benzylation, most frequently employed in the context of the Williamson ether synthesis.[2][3] This reaction involves the deprotonation of the target alcohol with a base to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with benzyl bromide.[3][4]
Key Characteristics:
-
Mechanism: Primarily SN2, which is highly reliable for primary and secondary alcohols.[3]
-
Reaction Conditions: Typically requires a strong base (e.g., NaH, KOH) and a polar aprotic solvent (e.g., DMF, THF).[1] Milder bases like silver(I) oxide (Ag₂O) can be used for substrates requiring greater selectivity.[2]
-
Reactivity: Highly reactive, leading to relatively short reaction times. The stability of the benzylic system readily facilitates the SN2 transition state.[5][6]
This compound (BnOMs): The Specialist for Sensitive Substrates
This compound, also known as benzyl mesylate, has emerged as a powerful alternative, particularly when dealing with molecules containing base-labile functional groups. The methanesulfonate anion is an excellent leaving group, rendering BnOMs a highly effective electrophile.
Key Characteristics:
-
Mechanism: Also proceeds via an SN2 pathway.
-
Reaction Conditions: Its key advantage is the ability to perform benzylations under nearly neutral or weakly basic conditions, thus preserving sensitive functionalities like esters, ketones, and certain stereocenters that might be compromised by strong bases.[7]
-
Stability: The methanesulfonate group itself is remarkably stable to hydrolysis and a wide range of oxidizing and reducing conditions.[8]
Head-to-Head Comparison: Performance in the Field
| Feature | Benzyl Bromide (BnBr) | This compound (BnOMs) | Rationale & Causality |
| Reactivity | High | Very High | Both are excellent electrophiles due to the resonance-stabilized benzylic system. The mesylate is a superior leaving group compared to bromide, often leading to faster reactions under comparable conditions. |
| Typical Base | Strong (NaH, KOH, n-BuLi) | Weak/Mild (MgO, hindered pyridines) or Catalytic Lewis Acid | BnBr requires stoichiometric strong base to generate the nucleophilic alkoxide. BnOMs is reactive enough to be activated by weaker bases or Lewis acids, avoiding harsh conditions.[7] |
| Substrate Scope | Broad, but problematic with base-sensitive groups (esters, epoxides, racemizable centers). | Excellent for base-sensitive and complex molecules. | The near-neutral conditions used with BnOMs prevent unwanted side reactions like saponification, elimination, or epimerization.[7] |
| By-products | Primarily the corresponding salt of the base (e.g., NaBr). | Methanesulfonic acid and its corresponding salt. Potential for Friedel-Crafts side reactions at higher temperatures.[7] | The generation of methanesulfonic acid can be buffered by using a mild solid base like MgO. The high electrophilicity of BnOMs can lead to polybenzylation of the aromatic ring of the newly formed benzyl ether if temperatures are not controlled.[7] |
| Handling & Safety | Strong lachrymator, corrosive, requires handling in a fume hood with appropriate PPE.[9] | Irritant, requires careful handling. | Both are reactive alkylating agents. Benzyl bromide is particularly notorious for causing severe eye and respiratory tract irritation.[9][10][11] |
Mechanism of Benzylation
The protection of an alcohol with either benzyl bromide or this compound proceeds through a classical SN2 mechanism. The alcohol is first converted to a more potent nucleophile, the alkoxide, which then attacks the benzylic carbon, displacing the leaving group (bromide or mesylate).
Caption: Generalized SN2 pathways for alcohol benzylation.
Quantitative Data Summary
The following table summarizes representative data from the literature, highlighting the efficiency of both methods. Note that direct comparison is challenging as optimal conditions differ.
| Substrate (Alcohol) | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| 1-Octanol | BnBr | NaH, DMF, 0 °C to rt | 12 | 95 | [1] (Generalized) |
| 1-Octanol | BnOMs | LiB(C₆F₅)₄ (cat.), MgO, LiOTf, CH₂Cl₂, 40 °C | 24 | 54 | [7] |
| 4-Chlorobenzyl alcohol | BnBr | KOH (solid), solvent-free, rt | 0.5 | 96 | [12] |
| Ethyl (S)-lactate | BnBr | Ag₂O, DMF, rt | 24 | 85 | [2] (Generalized) |
| 2-Bromoethanol | BnOMs | LiB(C₆F₅)₄ (cat.), MgO, LiOTf, CH₂Cl₂, 40 °C | 24 | 88 | [7] |
Experimental Protocols
Protocol 1: Benzylation of a Primary Alcohol using Benzyl Bromide
This protocol is a standard Williamson ether synthesis procedure for a simple primary alcohol.[1]
Materials:
-
Starting Alcohol (e.g., 1-octanol, 1.0 equiv.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.0 equiv.)
-
Benzyl Bromide (BnBr, 1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck flask under an argon atmosphere, add the starting alcohol and dissolve it in anhydrous DMF (5-10 mL per mmol of alcohol).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 4-12 hours).
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of water to destroy excess NaH.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure benzyl ether.
Protocol 2: Benzylation of an Alcohol with a Labile Group using this compound
This protocol is adapted for substrates containing base-sensitive functionalities, such as an ester or a halide.[7]
Materials:
-
Starting Alcohol (e.g., 2-bromoethanol, 1.0 equiv.)
-
This compound (BnOMs, 1.5 equiv.)
-
Magnesium Oxide (MgO, 1.6 equiv., freshly heated)
-
Lithium Triflate (LiOTf, 1.2 equiv.)
-
Lithium tetrakis(pentafluorophenyl)borate [LiB(C₆F₅)₄] (0.1 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the starting alcohol, MgO, LiOTf, and LiB(C₆F₅)₄.
-
Add anhydrous CH₂Cl₂ and stir the suspension.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 40 °C and stir until the starting material is consumed, as monitored by TLC (typically 24 hours).
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove MgO and other salts.
-
Rinse the filter cake with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired benzyl ether.
Decision-Making Workflow: Choosing Your Reagent
The selection between BnBr and BnOMs can be streamlined by considering the properties of the substrate.
Caption: A workflow for selecting the appropriate benzylating agent.
Conclusion
Both benzyl bromide and this compound are highly effective reagents for the protection of alcohols.
-
Benzyl Bromide remains the cost-effective and robust choice for a wide array of substrates that are stable to strongly basic conditions. Its application in the Williamson ether synthesis is a foundational reaction in organic chemistry.
-
This compound offers a crucial advantage for modern complex molecule synthesis. Its ability to benzylate alcohols under nearly neutral conditions makes it the superior reagent for substrates decorated with base-labile functionalities, ensuring the integrity of the molecular framework.
Ultimately, a careful analysis of the substrate is paramount. For simple, robust molecules, the traditional BnBr approach is often sufficient. However, for sensitive, multifunctional intermediates common in drug development and natural product synthesis, the milder conditions afforded by BnOMs provide a safer and more reliable path to the desired protected alcohol.
References
- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
- Kamal, A., & Rao, M. V. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea.
- Gernon, M. D., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- University of Calgary. (n.d.). Alcohol Protecting Groups.
- Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.
- Tanimoto, H., & Nishiyama, K. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf.
- Ashenhurst, J. (2018, June 13).
- ResearchGate. (n.d.). Facile synthesis of dendritic benzyl chlorides from their alcohols with methanesulfonyl chloride/Et3N. Request PDF.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Benzyl bromide.
- Oriyama, T., et al. (n.d.). Benzylation of Alcoholic Hydroxyl Groups with Benzyl Mesylate by Using a Catalytic Amount of Lithium Tetrakis(pentafluorophenyl)
- Fisher Scientific. (2010, September 3). SAFETY DATA SHEET - Benzyl bromide.
- The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube.
- Google Patents. (n.d.).
- New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY.
- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.
- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
- Sigma-Aldrich. (2013, March 19). Benzyl-Bromide - Safety Data Sheet.
- Teasdale, A., et al. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute.
- Coleman, R. S., & Carpenter, A. J. (n.d.). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups.
- SynQuest Labs. (n.d.). Benzyl bromide - Safety Data Sheet.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Synfacts. (2025, August 6). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 55791-06-5.
- Tellis, J. C., et al. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Organic Letters, 18(11), 2620–2623.
- Spectrum Chemical. (2022, March 28). Scientific Documentation - BE159, Benzyl Benzoate, USP.
- Frostburg State University Chemistry Department. (2018, February 9).
- PrepChem.com. (n.d.). Synthesis of this compound.
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A Comparative Guide to Benzylating Agents: Benzyl Methanesulfonate vs. Benzyl Triflate
In the landscape of synthetic organic chemistry, the strategic introduction of a benzyl group serves as a cornerstone for a multitude of applications, from the protection of sensitive functional groups to the construction of complex molecular architectures in drug development. The efficacy of a benzylation reaction is critically dependent on the electrophilicity of the benzylating agent, a property governed by its leaving group. This guide provides an in-depth, objective comparison of two powerful yet distinct benzylating agents: benzyl methanesulfonate (benzyl mesylate, BnOMs) and benzyl trifluoromethanesulfonate (benzyl triflate, BnOTf).
Drawing upon established principles and experimental data, we will dissect the nuances of their reactivity, stability, and practical applications to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
The Principle of Reactivity: Understanding the Sulfonate Leaving Group
The ability of an alcohol's hydroxyl group to participate in nucleophilic substitution reactions is inherently poor, as the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group.[1] To overcome this, the hydroxyl group is often converted into a sulfonate ester. This transformation renders the oxygen atom part of a sulfonate anion upon departure—a highly stable, weak base, and therefore an excellent leaving group.[2]
The reactivity of sulfonate esters is a direct consequence of the stability of the departing anion. This stability is dictated by the electronic properties of the substituents on the sulfur atom, which delocalize the negative charge through both inductive and resonance effects.[3] The generally accepted order of leaving group ability among the most common sulfonates is:
Triflate > Tosylate > Mesylate [3]
This hierarchy is rooted in the pKa of their conjugate acids; the conjugate acid of a better leaving group is a stronger acid.[4]
-
Triflate (⁻OTf): The trifluoromethanesulfonyl group contains three highly electronegative fluorine atoms that exert a powerful electron-withdrawing inductive effect. This effect, combined with resonance, extensively delocalizes the negative charge, making the triflate anion exceptionally stable and one of the best leaving groups in organic chemistry.[5]
-
Mesylate (⁻OMs): The methanesulfonyl group has a methyl substituent. The methyl group is comparatively less electron-withdrawing than the trifluoromethyl group, resulting in a less stable anion and, consequently, a less reactive leaving group than triflate.[3][4]
Caption: Hierarchy of benzyl sulfonate reactivity.
Head-to-Head Comparison: Performance and Properties
The fundamental differences in the electronic nature of the mesylate and triflate groups translate into significant practical distinctions in the behavior of their corresponding benzyl esters.
| Feature | This compound (BnOMs) | Benzyl Trifluoromethanesulfonate (BnOTf) |
| Relative Reactivity | Good, reliable reactivity for a wide range of standard nucleophiles. | Exceptionally high reactivity, orders of magnitude greater than BnOMs.[4] |
| Stability & Handling | A relatively stable compound that can be isolated and stored.[6][7] | Highly unstable; extremely sensitive to moisture and hydrolysis.[8][9] |
| Typical Use Cases | Routine benzylation of alcohols, phenols, and amines.[10] | Benzylation of unreactive/sterically hindered substrates; Friedel-Crafts reactions.[8] |
| Synthesis Precursors | Benzyl alcohol + Methanesulfonyl chloride + Base.[6] | Benzyl alcohol + Triflic anhydride + Base OR Benzyl halide + Silver triflate.[8][9] |
| Handling | Can be purified by chromatography and stored under refrigeration. | Almost always generated in situ and used immediately.[8][9] |
Quantitative Reactivity Data
The difference in reactivity is not subtle. Quantitative comparisons, often made through solvolysis rate studies, reveal the dramatic superiority of the triflate leaving group. While specific kinetic data for the direct comparison of this compound and benzyl triflate can be complex due to the latter's instability, the relative rates for Sₙ2 reactions of related alkyl sulfonates provide a clear picture.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Rate (approx.) |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13 | 56,000 |
| Mesylate | -OMs | Methanesulfonic Acid (CH₃SO₃H) | ~ -1.2 to -2 | 1 |
| (Data compiled from multiple sources. The relative rate is normalized to the mesylate group.)[4] |
As the data indicates, the triflate is orders of magnitude more effective as a leaving group, which directly translates to the enhanced electrophilicity and reactivity of benzyl triflate over this compound.[4]
Experimental Design and Protocols
The choice between BnOMs and BnOTf is dictated by the specific synthetic challenge. The following protocols illustrate their preparation and application, highlighting the critical differences in their handling and reaction conditions.
General Workflow for Benzyl Sulfonate Synthesis
Caption: Generalized workflow for benzyl sulfonate synthesis.
Protocol 1: Synthesis of this compound
This protocol describes a standard procedure for synthesizing the stable and isolable benzyl mesylate.[6]
Objective: To prepare this compound from benzyl alcohol.
Materials:
-
Benzyl alcohol (1.2 moles)
-
Triethylamine (1.8 moles)
-
Methanesulfonyl chloride (1.31 moles)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water, deionized
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Under a nitrogen atmosphere, combine benzyl alcohol and triethylamine in a flask with anhydrous dichloromethane.
-
Cool the stirred mixture to -5 °C using an ice-water-acetone bath.
-
Prepare a solution of methanesulfonyl chloride in anhydrous dichloromethane.
-
Add the methanesulfonyl chloride solution dropwise to the reaction mixture over approximately 50 minutes, ensuring the internal temperature remains between -5 °C and 2 °C.
-
After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0-2 °C.
-
Quench the reaction by diluting with pre-cooled (5 °C) water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer twice with cold water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product as a light-yellow oil.
-
Store the product under refrigeration until use.
Protocol 2: In Situ Generation and Use of Benzyl Triflate
Due to its high reactivity and instability, benzyl triflate is typically generated and consumed in the same pot.[8][9]
Objective: To benzylate a generic alcohol (R-OH) using in situ generated benzyl triflate.
Materials:
-
Benzyl alcohol (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq)
-
2,6-Di-tert-butylpyridine (a non-nucleophilic, sterically hindered base) (1.2 eq)
-
Substrate alcohol (R-OH) (1.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous and inert
Procedure:
-
Set up a flame-dried flask under a nitrogen or argon atmosphere.
-
Add the substrate alcohol (R-OH) and 2,6-di-tert-butylpyridine to anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of benzyl alcohol in anhydrous dichloromethane.
-
Slowly add trifluoromethanesulfonic anhydride to the benzyl alcohol solution at -78 °C to pre-form the benzyl triflate. Caution: This reaction is highly exothermic.
-
After a brief stirring period (5-10 minutes), transfer the cold benzyl triflate solution via cannula to the cold solution of the substrate alcohol and base.
-
Allow the reaction to stir at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench carefully at low temperature with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then perform a standard aqueous workup (separation, washing, drying, and concentration) to isolate the benzylated product (R-OBn).
Sₙ2 Reaction Mechanism Visualization
Both reagents operate primarily through an Sₙ2 mechanism, where a nucleophile attacks the electrophilic benzylic carbon, displacing the sulfonate leaving group. The significantly lower activation energy for the departure of the triflate group accounts for the enhanced reaction rate.
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A Senior Application Scientist's Guide to Monitoring Benzyl Methanesulfonate Reactions: A Comparative Analysis of TLC, HPLC, and GC
Introduction: The Dual Nature of Benzyl Methanesulfonate
This compound (BMS), also known as benzyl mesylate, is a versatile intermediate in organic synthesis, primarily utilized as a benzylating agent.[1][2][3][4] Its utility, however, is shadowed by a significant concern: its classification as a potential genotoxic impurity (PGI). As an alkylating agent, BMS has the potential to interact with DNA, leading to mutations and posing a carcinogenic risk even at trace levels.[5][6][7]
This dual identity—a useful reagent and a hazardous impurity—necessitates rigorous analytical monitoring throughout the chemical process. For drug development professionals, controlling PGIs is not just a matter of good science but a critical regulatory requirement. Guidelines from the International Council for Harmonisation (ICH), particularly ICH M7, mandate the assessment and control of mutagenic impurities to negligible risk levels, often defined by a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[8][9][10][11][12] This translates to requiring analytical methods capable of detecting and quantifying these impurities at parts-per-million (ppm) or even lower levels relative to the active pharmaceutical ingredient (API).[5]
This guide provides an in-depth comparison of three cornerstone analytical techniques—Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)—for monitoring reactions involving this compound. We will move beyond procedural descriptions to explore the causal logic behind method selection, protocol design, and data interpretation, empowering researchers to choose the right tool for the right task, from rapid reaction-progress checks to stringent quality control.
Thin-Layer Chromatography (TLC): The Chemist's Real-Time Snapshot
TLC is the workhorse of the synthetic organic chemistry lab for its speed, simplicity, and low cost. Its primary role in the context of BMS reactions is qualitative, offering a rapid visual assessment of the reaction's progress.
Expertise & Experience: Why TLC Works for In-Process Checks
The core value of TLC is its ability to quickly answer the fundamental question: "Is my starting material consumed?" By spotting the reaction mixture alongside standards of the starting material and (if available) the product, a chemist can visually track the disappearance of reactants and the appearance of products.[13]
A critical consideration for BMS is its weak ultraviolet (UV) chromophore. While visible under a 254 nm UV lamp through fluorescence quenching, its sensitivity is limited. For enhanced visualization, staining is often necessary. A potassium permanganate (KMnO₄) stain is effective as it reacts with most organic compounds, but for more specific detection of BMS as an alkylating agent, a 4-(4-nitrobenzyl)pyridine (NBP) spray reagent can be employed. NBP reacts with alkylating agents to form a colored product, providing more selective visualization.[14]
Experimental Protocol: Monitoring a Benzylation Reaction
Objective: To qualitatively monitor the consumption of this compound in a reaction with an amine.
-
Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate. Gently draw a baseline in pencil ~1 cm from the bottom.
-
Spotting:
-
Spot 1: this compound standard (dissolved in ethyl acetate).
-
Spot 2: Co-spot of the BMS standard and the reaction mixture. This is a self-validating step to confirm spot identity in the mixture.
-
Spot 3: Reaction mixture aliquot (quenched and diluted).
-
Spot 4: Amine starting material standard.
-
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 70:30 Hexane:Ethyl Acetate, but this must be optimized). Ensure the chamber is saturated with solvent vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize under a UV lamp (254 nm) and circle the spots.
-
Submerge the plate in a potassium permanganate staining solution and gently heat until spots appear.
-
-
Interpretation: The reaction is complete when the spot corresponding to the BMS standard (Spot 1) is absent in the reaction mixture lane (Spot 3).
Workflow & Limitations
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A Comparative Guide to the Reactivity of Benzyl Methanesulfonate Versus Other Benzylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the benzylation of nucleophiles is a cornerstone transformation, pivotal for installing protecting groups and constructing core molecular frameworks in medicinal chemistry. The choice of the benzylating agent is critical, directly influencing reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of benzyl methanesulfonate (BnOMs) with other common benzylating agents, including benzyl bromide (BnBr), benzyl chloride (BnCl), and benzyl alcohol derivatives. By examining the underlying principles of their reactivity and providing practical experimental insights, this document serves as a comprehensive resource for chemists aiming to optimize their benzylation protocols.
The Spectrum of Benzylating Agents: A Reactivity Overview
The efficacy of a benzylating agent is fundamentally tied to the nature of its leaving group and its propensity to undergo nucleophilic substitution. The reaction generally proceeds through either an SN1 or SN2 mechanism, or a continuum between the two, depending on the substrate, nucleophile, solvent, and the benzylating agent itself.[1][2][3][4]
Key Benzylating Agents and Their General Reactivity Profile:
-
Benzyl Bromide (BnBr): Often considered the workhorse for benzylation, BnBr exhibits high reactivity due to the excellent leaving group ability of the bromide ion.[5][6] It is frequently employed for the benzylation of a wide range of nucleophiles, including alcohols, amines, and thiols.[7] However, its high reactivity can sometimes lead to over-alkylation and side reactions. It is also a potent lachrymator, requiring careful handling.[6][7]
-
Benzyl Chloride (BnCl): While more economical than its bromine counterpart, benzyl chloride is generally less reactive.[7] This reduced reactivity can be advantageous in situations requiring greater selectivity. The chloride ion is a less effective leaving group than bromide, often necessitating harsher reaction conditions or the use of a catalyst to achieve comparable yields to BnBr.[6] Like benzyl bromide, it is also a lachrymator.[7]
-
This compound (BnOMs): this compound, or benzyl mesylate, is a highly effective benzylating agent. The methanesulfonate (mesylate) anion is an excellent leaving group, comparable to and in some contexts, even exceeding the reactivity of bromide.[8][9] This heightened reactivity allows for benzylation under mild conditions and can be particularly useful for less reactive nucleophiles.
-
Benzyl Alcohol Derivatives: Benzyl alcohol itself is a poor electrophile. However, it can be activated in situ or converted to more reactive species. For instance, the Mitsunobu reaction allows for the "benzylation" of acidic nucleophiles using benzyl alcohol, triphenylphosphine, and a dialkyl azodicarboxylate. Alternatively, benzyl trichloroacetimidate, formed from benzyl alcohol, can be used to benzylate alcohols under acidic conditions.[10]
The reactivity of these agents is intrinsically linked to the stability of the leaving group. A good leaving group is a weak base, capable of stabilizing the negative charge it acquires upon departure.[9] The general order of leaving group ability for the agents discussed is:
Mesylate (⁻OMs) ≈ Bromide (⁻Br) > Chloride (⁻Cl) >> Hydroxide (⁻OH)
This order directly translates to the general reactivity of the corresponding benzylating agents.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The operational mechanism of benzylation has significant implications for stereochemistry and reaction kinetics.
-
SN2 Reaction: This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2][11] This pathway is favored by strong nucleophiles, polar aprotic solvents, and sterically unhindered substrates.[1] SN2 reactions proceed with an inversion of stereochemistry at the reaction center.
-
SN1 Reaction: This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate.[2] This intermediate is then attacked by the nucleophile. The stability of the benzyl carbocation, which is resonance-stabilized by the phenyl ring, makes the SN1 pathway plausible for benzylic systems.[1][12][13] This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations.[1] SN1 reactions typically lead to a mixture of stereoisomers (racemization) if the starting material is chiral.
The choice of benzylating agent can influence the preferred mechanistic pathway. Highly reactive agents like this compound and benzyl bromide can facilitate both SN1 and SN2 reactions, with the specific conditions dictating the dominant pathway.[1][3][14]
Quantitative Reactivity Comparison: Experimental Insights
To provide a clearer picture of the relative reactivities, the following table summarizes typical reaction outcomes for the O-benzylation of a primary alcohol using different benzylating agents.
| Benzylating Agent | Typical Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| This compound | K₂CO₃ | Acetonitrile | 25 | 2-4 | >95 |
| Benzyl Bromide | NaH | THF | 0 to 25 | 4-8 | 90-95 |
| Benzyl Chloride | NaH | DMF | 25 to 60 | 12-24 | 80-90 |
| Benzyl Alcohol (Mitsunobu) | PPh₃, DIAD | THF | 0 to 25 | 6-12 | 75-85 |
Note: These are representative conditions and may vary depending on the specific substrate.
As the data suggests, this compound often allows for faster reactions at room temperature with milder bases compared to benzyl halides, highlighting its enhanced reactivity.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences in handling and reactivity, detailed protocols for the benzylation of 4-phenylphenol are provided below.
Protocol 1: Benzylation using this compound
This protocol highlights the use of a milder base and ambient temperature, which is often sufficient due to the high reactivity of this compound.
dot
Caption: Workflow for Benzylation with this compound.
Materials:
-
4-Phenylphenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a stirred solution of 4-phenylphenol (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add this compound (1.1 equivalents) dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture and wash the solid with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether.
Protocol 2: Benzylation using Benzyl Bromide
This protocol employs a stronger base (sodium hydride) and requires careful temperature control due to the exothermic nature of the reaction and the handling of NaH.[10]
dot
Caption: Workflow for Benzylation with Benzyl Bromide.
Materials:
-
4-Phenylphenol
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-phenylphenol (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Safety and Handling Considerations
All benzylating agents should be handled with care in a well-ventilated fume hood.
-
Benzyl Bromide and Benzyl Chloride: These are lachrymators and are irritating to the skin and mucous membranes.[6][7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.
-
This compound: As a highly reactive alkylating agent, it should be treated as a potential mutagen and handled with appropriate care.[15]
-
Sodium Hydride: This reagent is highly flammable and reacts violently with water.[10] It should be handled under an inert atmosphere and away from any sources of moisture.
-
Benzyl Alcohol: While less hazardous than the alkyl halides, it can be harmful if swallowed or inhaled and causes serious eye irritation.[16][17][18]
Conclusion
This compound stands out as a highly reactive and efficient benzylating agent, often enabling reactions under milder conditions and with shorter reaction times compared to benzyl bromide and benzyl chloride. While benzyl bromide remains a widely used and effective reagent, its lachrymatory nature and the often-required use of strong bases can be drawbacks. Benzyl chloride offers a more economical option but at the cost of reduced reactivity. The choice of benzylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and economic considerations. For researchers seeking high efficiency and mild reaction conditions, this compound presents a compelling alternative to traditional benzyl halides.
References
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-
Quora. (2016). "Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?" Quora. [Link]
-
Wikipedia. "Benzyl bromide." Wikipedia. [Link]
-
Brainly. (2023). "Why is the compound benzyl chloride reactive in both tests while bromobenzene is unreactive in both?" Brainly. [Link]
-
Common Organic Chemistry. "Benzyl Chloride." Common Organic Chemistry. [Link]
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PrepChem. "Synthesis of this compound." PrepChem.com. [Link]
-
Quora. (2018). "What is the difference between benzyl chloride and benzyl bromide?" Quora. [Link]
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Reddit. (2021). "What are the differences between SN1 and SN2 reactions?" r/OrganicChemistry. [Link]
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YouTube. (2023). "Allylic and Benzylic Halides - SN1 and SN2 Reactions." The Organic Chemistry Tutor. [Link]
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Loba Chemie. "BENZYL ALCOHOL GC- HS." Loba Chemie. [Link]
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Chemistry LibreTexts. (2023). "Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction." Chemistry LibreTexts. [Link]
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-
Penta chemicals. (2024). "Benzyl alcohol." Penta chemicals. [Link]
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Chemos GmbH & Co.KG. "Safety Data Sheet: benzyl benzoate." Chemos GmbH & Co.KG. [Link]
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GlycoPODv2. (2021). "Benzylation of hydroxyl groups by Williamson reaction." NCBI Bookshelf. [Link]
-
Organic Chemistry Portal. "Benzylic substitution, benzylation." Organic Chemistry Portal. [Link]
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-
PubChem. "Benzyl methanethiosulfonate." National Center for Biotechnology Information. [Link]
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Wikipedia. "Leaving group." Wikipedia. [Link]
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Chemistry Stack Exchange. (2018). "Difference in leaving group ability due to variation in nucleophiles." Chemistry Stack Exchange. [Link]
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- Irie, T., et al. (2009). "Use of the Benzyl Mesylate for the Synthesis of Tetrahydrofuran Lignan: Syntheses of 7,8-trans, 70,80-trans- and 7,8-cis, 70,80-trans-Isomers of Virgatusin." Chemical and Pharmaceutical Bulletin, 57(5), 511-514.
-
PubChem. "Benzyl mesylate." National Center for Biotechnology Information. [Link]
-
Quora. (2022). "What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?" Quora. [Link]
-
Chemistry Stack Exchange. (2017). "Reactivity of benzyl halides towards nucleophilic substitution." Chemistry Stack Exchange. [Link]
- Mukaiyama, T., et al. (2003). "Benzylation of Alcoholic Hydroxyl Groups with Benzyl Mesylate by Using a Catalytic Amount of Lithium Tetrakis(pentafluorophenyl)
-
Master Organic Chemistry. (2018). "Reactions on the “Benzylic” Carbon: Bromination And Oxidation." Master Organic Chemistry. [Link]
- Jarvo, E. R., et al. (2020). "Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines.
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A Comparative Guide to the Cleavage of Benzyl Ethers: Methodologies, Mechanisms, and Performance Benchmarks
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the benzyl ether stands as a cornerstone of hydroxyl group protection. Its widespread use stems from its ease of introduction and general stability across a range of reaction conditions. However, the true mastery of its application lies in the ability to cleave it selectively and efficiently, often in the presence of other sensitive functionalities. This guide provides an in-depth, objective comparison of the primary methods for benzyl ether deprotection, supported by experimental data and field-proven insights. While benzyl ethers can be formed from various precursors, such as benzyl halides or, in this context, benzyl methanesulfonate, this guide will focus on the critical cleavage step.
Reductive Cleavage: Hydrogenolysis
Catalytic hydrogenolysis is arguably the most common and often mildest method for the deprotection of benzyl ethers. This method involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).
The Causality Behind Experimental Choices in Hydrogenolysis
The choice of catalyst, solvent, and hydrogen source is critical for a successful hydrogenolysis. Palladium on carbon is the most widely used catalyst due to its high activity and selectivity. The solvent plays a crucial role in the reaction rate, with the general order of efficiency being: toluene < methanol < ethanol << acetic acid < tetrahydrofuran (THF). The addition of a mild acid can sometimes accelerate the cleavage by protonating the ether oxygen, making it a better leaving group. For substrates sensitive to gaseous hydrogen or when high pressure is not desirable, catalytic transfer hydrogenolysis offers a convenient alternative, using hydrogen donors like formic acid or 1,4-cyclohexadiene.
Experimental Protocol: Catalytic Hydrogenolysis
Materials:
-
Benzyl-protected alcohol (1.0 mmol)
-
10% Palladium on carbon (Pd/C) catalyst (10 mol%)
-
Methanol (or other suitable solvent), 20 mL
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Mechanism of Hydrogenolysis
The mechanism of hydrogenolysis involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the free alcohol and toluene.
Caption: Mechanism of Catalytic Hydrogenolysis of Benzyl Ethers.
Oxidative Cleavage
Oxidative methods provide a valuable alternative for benzyl ether cleavage, especially when reductive conditions are incompatible with other functional groups in the molecule.
DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone)
DDQ is a powerful oxidizing agent for the cleavage of electron-rich benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. However, with photoirradiation, its application can be extended to simple benzyl ethers.
The selectivity of DDQ is based on the electron-donating ability of the aromatic ring of the benzyl group. PMB ethers are cleaved much more readily than unsubstituted benzyl ethers due to the stabilizing effect of the methoxy group on the intermediate carbocation. The reaction is typically carried out in a chlorinated solvent like dichloromethane, often with the addition of a small amount of water to facilitate the hydrolysis of the intermediate.
Materials:
-
Benzyl-protected alcohol (1.0 mmol)
-
DDQ (1.2 equiv)
-
Dichloromethane (CH₂Cl₂), 15 mL
-
Water (H₂O), 0.5 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in a mixture of dichloromethane (15 mL) and water (0.5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn a dark color.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
The mechanism involves a single-electron transfer (SET) from the electron-rich benzyl ether to DDQ, forming a radical cation and the DDQ radical anion. Subsequent steps lead to the formation of a hemiacetal which then collapses to the deprotected alcohol and 2,3-dichloro-5,6-dicyanohydroquinone.
Caption: Mechanism of Oxidative Cleavage of Benzyl Ethers with DDQ.
Other Oxidative Methods
Other oxidizing agents like oxoammonium salts can also be employed for the cleavage of benzylic ethers, proceeding through a hydride abstraction mechanism. These methods are often high-yielding and occur at room temperature.
Acid-Catalyzed Cleavage
Strong Lewis or Brønsted acids can effect the cleavage of benzyl ethers. This method is generally less mild than hydrogenolysis or specific oxidative methods and is reserved for substrates that can tolerate harsh acidic conditions.
The Causality Behind Experimental Choices in Acidic Cleavage
The choice of acid is critical and depends on the substrate's sensitivity. Strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) are effective but can be harsh. Solid-supported acids like Amberlyst-15 offer the advantage of easier workup and can be used in refluxing toluene. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack or formation of a benzylic carbocation.
Experimental Protocol: Acid-Catalyzed Cleavage with a Solid-Supported Acid
Materials:
-
Aryl benzyl ether (1.0 mmol)
-
Amberlyst-15 (3 equiv)
-
Toluene, 10 mL
Procedure:
-
To a solution of the aryl benzyl ether (1.0 mmol) in toluene (10 mL), add Amberlyst-15 (3 equiv).
-
Reflux the mixture with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solid-supported acid and wash it with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by chromatography or crystallization.
Mechanism of Acid-Catalyzed Cleavage
The reaction proceeds via protonation of the ether oxygen, followed by either an Sₙ1 or Sₙ2 pathway, depending on the substrate and reaction conditions.
A Senior Application Scientist's Guide to Benzylating Agents for Sensitive Substrates
The benzyl (Bn) group is a cornerstone of modern organic synthesis, prized for its role as a robust protecting group for hydroxyl and amino functionalities. Its stability across a wide range of acidic and basic conditions, coupled with its removal under mild reductive hydrogenolysis, makes it an invaluable tool in the multi-step synthesis of complex molecules like pharmaceuticals, carbohydrates, and nucleosides.[1][2][3] However, the very act of introducing the benzyl group—benzylation—can be a significant challenge, particularly when dealing with sensitive, polyfunctionalized substrates. The choice of benzylating agent is not trivial; a suboptimal selection can lead to a cascade of unwanted side reactions, including rearrangement, racemization, low yields, and a loss of precious starting material.
This guide provides a comparative analysis of common and contemporary benzylating agents, moving beyond a simple catalog of reagents. We will delve into the mechanistic rationale behind their application, offering field-proven insights to help you select the ideal conditions for your specific synthetic challenge. The focus here is on causality—understanding why a particular reagent is suited for a given sensitive substrate, thereby empowering you to design more efficient and reliable synthetic routes.
Pillar 1: Understanding the Landscape of Benzylating Agents
The ideal benzylating agent should offer high yields and chemoselectivity while operating under conditions mild enough to preserve the integrity of delicate functional groups. We can broadly classify these reagents based on the reaction conditions they require: basic, acidic, neutral, and modern catalytic methods.
The Workhorse: Benzylation under Basic Conditions
The classical approach to benzylation is a variant of the Williamson ether synthesis, involving the SN2 displacement of a halide from a benzyl halide by a nucleophilic alcohol or amine.[4][5]
-
Benzyl Bromide (BnBr) & Benzyl Chloride (BnCl) with Strong Bases: Reagents like sodium hydride (NaH) are highly effective for deprotonating alcohols to form the corresponding alkoxide, which then reacts with BnBr or BnCl.[1][3] While efficient for simple, robust substrates, the strongly basic and often high-temperature conditions are incompatible with molecules bearing base-labile groups (e.g., esters, epoxides) or stereocenters prone to epimerization. Benzyl bromide is generally more reactive than benzyl chloride, which can lead to faster reaction times.[6]
-
Milder Bases for Enhanced Selectivity: For more sensitive substrates, particularly in carbohydrate chemistry, milder bases like silver(I) oxide (Ag2O) are employed.[2][4] Ag2O can promote selective monobenzylation of diols, a feat that is difficult to achieve with stronger, less discriminating bases.[2][4] The addition of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can significantly accelerate the reaction, often allowing for lower temperatures and reduced reaction times by generating the more reactive benzyl iodide in situ.[1][6]
The Acid-Tolerant Approach: Benzylation under Acidic Conditions
When a substrate is intolerant to basic conditions but stable in acid, an entirely different set of reagents is required.
-
Benzyl Trichloroacetimidate (BnOC(=NH)CCl₃): This reagent is a cornerstone for acid-mediated benzylation.[1][4] The reaction is catalyzed by a Brønsted or Lewis acid (e.g., trifluoromethanesulfonic acid, TfOH) and proceeds under mild conditions, making it highly suitable for complex molecules like oligosaccharides.[4] The imidate protocol avoids the generation of strong bases, preserving substrate integrity.
-
2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT): TriBOT is a stable, crystalline solid that serves as an acid-catalyzed O-benzylating reagent.[4] It offers high atom economy and is an effective alternative to the imidate method for various functionalized alcohols.[4]
The Gentle Touch: Benzylation under Neutral Conditions
For exceptionally delicate substrates that cannot tolerate either strong acid or strong base, neutral benzylating agents are the solution.
-
2-Benzyloxy-1-methylpyridinium triflate (The Dudley Reagent): This stable, crystalline salt is a powerful reagent that can benzylate a wide range of alcohols under neutral or near-neutral conditions upon gentle warming.[1][4] Its ease of handling and mild activation make it a go-to choice for the late-stage benzylation of complex intermediates.
The Modern Frontier: Catalytic and Photochemical Methods
Recent advances have focused on developing more sustainable and highly selective benzylation protocols.
-
"Borrowing Hydrogen" Catalysis: This atom-economic method is particularly effective for the N-alkylation of amines.[7][8] A catalyst (often based on iron, nickel, or manganese) temporarily "borrows" hydrogen from a benzyl alcohol to form a benzaldehyde intermediate.[7][8][9] This condenses with an amine to form an imine, which is then reduced by the "borrowed" hydrogen to yield the N-benzylated amine, with water as the only byproduct.[10] This approach avoids the use of stoichiometric alkyl halides and bases.
-
Photoredox Catalysis: Visible-light-mediated methods are emerging as a powerful tool for C-H functionalization, including benzylation.[11][12] For instance, arylacetic acids can serve as sources of benzyl radicals under photocatalytic conditions, which can then be used to benzylate electron-poor olefins.[13] While still a developing area, these methods promise unparalleled mildness and novel reactivity.
Pillar 2: Comparative Data & Selection Logic
The choice of reagent is dictated by the substrate's functional group tolerance, steric hindrance, and the desired level of selectivity. The following table provides a comparative summary to guide your decision-making process.
Table 1: Comparative Overview of Common Benzylating Agents
| Benzylating Agent | Typical Conditions | Advantages | Disadvantages | Ideal for Sensitive Substrates? |
| Benzyl Bromide / NaH | NaH, DMF/THF, 0°C to reflux | High reactivity, inexpensive, high yield for simple substrates.[1] | Harshly basic, poor chemoselectivity, risk of elimination side reactions. | No |
| Benzyl Bromide / Ag₂O | Ag₂O, DMF, rt | Mildly basic, good for selective monobenzylation of diols.[2][4] | Stoichiometric silver waste, can be slow. | Yes, for base-tolerant substrates. |
| Benzyl Trichloroacetimidate | TfOH (cat.), CH₂Cl₂, 0°C | Mildly acidic, high yielding, excellent for acid-stable substrates.[1][4] | Reagent is moisture-sensitive, incompatible with acid-labile groups. | Yes, for acid-tolerant substrates. |
| Dudley Reagent | Heat (e.g., 50-80°C), MeCN | Neutral conditions, stable reagent, broad substrate scope.[1][4] | Higher cost, requires heating. | Excellent |
| Benzyl Alcohol (Borrowing H₂) | Metal catalyst (Fe, Ni), heat | Atom-economic, green (water byproduct), good for N-benzylation.[7][9] | Requires catalyst, may require high temperatures. | Yes, for specific amine alkylations. |
Logical Workflow for Agent Selection
To streamline the decision-making process, we've designed a logical workflow. This decision tree guides the researcher from initial substrate analysis to the selection of a promising benzylating agent.
Caption: Decision tree for selecting a suitable benzylating agent.
Pillar 3: Self-Validating Protocols & Mechanistic Insights
A protocol's trustworthiness comes from its reproducibility and the clarity of its underlying mechanism. Here we provide detailed, step-by-step methodologies for key benzylation techniques, accompanied by mechanistic diagrams.
Experimental Protocol 1: Selective Monobenzylation of a Diol using Ag₂O
This protocol is adapted for substrates where selective protection of one hydroxyl group over another is desired, such as in carbohydrate chemistry.[2][4]
-
Preparation: To a solution of the diol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add freshly prepared silver(I) oxide (Ag₂O, 1.5 eq).
-
Reagent Addition: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the suspension at room temperature under an inert atmosphere (N₂ or Ar).
-
Reaction: Stir the mixture vigorously in the dark (to prevent photo-decomposition of the silver salts) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove silver salts.
-
Purification: Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Simplified mechanism for Ag₂O-mediated benzylation.
Experimental Protocol 2: Benzylation of an Acid-Tolerant Alcohol using Benzyl Trichloroacetimidate
This method is ideal for substrates containing base-labile functional groups.[1][4]
-
Imidate Formation (if not commercially available): To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0°C, add a catalytic amount of a strong base (e.g., NaH, 0.05 eq). Add trichloroacetonitrile (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 2 hours. The crude imidate is often used directly after filtration.
-
Preparation: Dissolve the alcohol substrate (1.0 eq) and benzyl trichloroacetimidate (1.5 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere. Cool the solution to -40°C.
-
Initiation: Add a solution of trifluoromethanesulfonic acid (TfOH, 0.1 eq) in CH₂Cl₂ dropwise. A color change is often observed.
-
Reaction: Stir the reaction at -40°C to 0°C for 1-3 hours, monitoring by TLC.
-
Quenching & Workup: Quench the reaction by adding solid NaHCO₃ or a few drops of triethylamine. Allow the mixture to warm to room temperature, then dilute with CH₂Cl₂.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Sources
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- 10. researchgate.net [researchgate.net]
- 11. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06285A [pubs.rsc.org]
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Safety Operating Guide
A Guide to the Safe Disposal of Benzyl Methanesulfonate for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Proper Management and Disposal of a Potent Alkylating Agent.
Benzyl methanesulfonate is a potent alkylating agent commonly used in pharmaceutical research and organic synthesis. Its reactivity, while valuable in chemical processes, also classifies it as a hazardous substance requiring meticulous handling and disposal procedures. Alkylating agents like this compound are often genotoxic and carcinogenic, meaning they can cause genetic defects and cancer. This guide provides a comprehensive, step-by-step approach to the safe management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Pre-Disposal Planning
Before handling this compound, a thorough understanding of its hazards is crucial. This compound is a suspected carcinogen and may cause genetic defects. Proper planning is the most critical step in managing this hazardous waste.
Key Hazards:
-
Genotoxicity: As an alkylating agent, it can modify DNA, leading to mutations.
-
Carcinogenicity: It is suspected of causing cancer.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Allergic Reactions: May cause an allergic skin reaction.
Waste Minimization: The most effective disposal procedure begins with waste minimization.
-
Purchase Accordingly: Procure only the quantities of this compound necessary for your immediate research needs.
-
Accurate Measurements: Use precise measurement techniques to avoid preparing excess reagents.
-
Inventory Management: Maintain a clear and updated inventory to prevent the expiration and subsequent disposal of unused stock.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the hazardous nature of this compound, stringent safety measures are non-negotiable. All handling, including disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double gloving is highly recommended. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against tears and contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of the chemical or contaminated solvents. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Shields the skin and personal clothing from contamination. |
| Respiratory | Work must be conducted in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is required. | A fume hood is the primary engineering control to prevent inhalation of hazardous vapors. |
Step-by-Step Disposal and Decontamination Workflow
All materials contaminated with this compound, including glassware, disposable plastics, and PPE, must be treated as hazardous waste.
Diagram: this compound Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Protocol 1: Decontamination of Contaminated Labware
-
Initial Rinse: Rinse all contaminated glassware and equipment three times with a suitable solvent (e.g., acetone or ethanol) that will solubilize the this compound.
-
Collect Rinsate: All rinsate must be collected and treated as hazardous liquid waste.
-
Washing: After decontamination, the glassware can be washed using standard laboratory procedures.
Protocol 2: Management of Solid Waste
-
Segregation: All solid waste, including contaminated gloves, wipes, and plasticware, must be segregated from regular trash.
-
Containment: Place these materials in a clearly labeled, puncture-resistant hazardous waste container.
-
Disposal: The container should be sealed and disposed of through your institution's Environmental Health & Safety (EH&S) office.
Chemical Inactivation (Neutralization)
For liquid waste containing this compound, chemical inactivation is the preferred method to reduce its hazardous properties before final disposal. This process converts the potent alkylating agent into less harmful substances. A common method involves hydrolysis under basic conditions, followed by quenching with a nucleophile like sodium thiosulfate.[1]
Important: This procedure should only be performed by personnel trained in handling hazardous chemical reactions.
Protocol 3: Chemical Inactivation of this compound Liquid Waste
-
Preparation: In a chemical fume hood, place the container of this compound waste in a secondary container (e.g., an ice bath) to control the temperature, as the reaction can be exothermic.[1]
-
Basification: While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution to the waste until the pH is between 10 and 12.[1] This promotes the hydrolysis of the methanesulfonate ester.
-
Neutralization/Quenching: Slowly add a 1 M sodium thiosulfate solution. A general guideline is to use a 2:1 molar ratio of sodium thiosulfate to this compound.[1] If the concentration is unknown, a 1:1 volume ratio can be used as a starting point.
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours with continuous stirring to ensure complete degradation.[1]
-
Final pH Adjustment: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M HCl).
-
Final Disposal: Even after inactivation, the resulting solution must be collected in a labeled hazardous waste container and disposed of through your institution's EH&S office.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure.
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Report: Inform your supervisor and your institution's EH&S office immediately.
-
Cleanup (If Trained): Only personnel trained in hazardous spill cleanup should perform this task.
-
Wear appropriate PPE, including a respirator if necessary.
-
Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area using the chemical inactivation protocol described above, then wash with soap and water.[2]
-
Regulatory Compliance
All disposal procedures must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] this compound waste would likely be classified based on its characteristics (e.g., toxicity). It is the responsibility of the waste generator (the laboratory) to properly identify and manage their hazardous waste.[4] Always consult with your institution's EH&S department to ensure full compliance.
References
-
Chemsrc. This compound | CAS#:55791-06-5. [Link]
-
National Institutes of Health (NIH). Setting Occupational Exposure Limits for Genotoxic Substances in the Pharmaceutical Industry. [Link]
-
National Institutes of Health (NIH) PubChem. Methyl Methanesulfonate. [Link]
-
ARES Scientific. Decontamination Methods for Laboratory Use. [Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
University of Maryland, Baltimore. EPA Hazardous Waste Codes. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Chemical Carcinogen Policy. [Link]
-
Federal Select Agent Program. Principles of decontamination, sterilization, and disinfection. [Link]
-
University of California, San Diego. Biosafety: Decontamination Methods for Laboratory Use. [Link]
-
Wayne State University. Laboratory Equipment Decontamination Procedures. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
Sources
Mastering the Safe Handling of Benzyl Methanesulfonate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle reactive chemical reagents with confidence and precision is paramount. Benzyl methanesulfonate (CAS 55791-06-5), a member of the sulfonate ester family, is a valuable reagent in organic synthesis. However, its utility is matched by its potential hazards, necessitating a comprehensive understanding of its safe handling, use, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Inherent Risks of this compound
Your First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between you and potential exposure to this compound. The following table outlines the minimum required PPE, but a risk assessment of your specific experimental conditions should always be performed to determine if additional protection is necessary.
| PPE Category | Type | Specifications and Rationale |
| Eye and Face Protection | Safety goggles and a face shield | Must conform to EN166 (EU) or NIOSH (US) standards. Goggles protect against splashes, while a face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant gloves (double-gloving recommended) | Inner Glove: Nitrile. Outer Glove: Thicker, chemical-resistant gloves such as butyl rubber or Viton™. Always consult the glove manufacturer's chemical resistance data. Double-gloving provides an extra layer of protection in case the outer glove is compromised. |
| Skin and Body Protection | Laboratory coat and chemically resistant apron or gown | A fully buttoned lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron or gown made of a material like polyethylene-coated polypropylene is recommended. |
| Respiratory Protection | NIOSH-approved respirator | A full-face respirator with organic vapor cartridges is recommended, especially when working outside of a certified chemical fume hood or when there is a potential for aerosol generation. If a respirator is the sole means of protection, a full-face supplied-air respirator should be used. |
Operational Plan: From Receipt to Disposal
A meticulous and well-rehearsed workflow is essential for minimizing the risk of exposure to this compound. The following diagram and procedural steps outline a safe handling workflow.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.
-
Don Appropriate PPE: As outlined in the table above, correctly don all required personal protective equipment.
-
Prepare the Work Area: Ensure you are working in a certified chemical fume hood with the sash at the lowest practical height. Have all necessary equipment and reagents within the hood to minimize reaching in and out. Prepare a quench solution (e.g., a dilute solution of sodium thiosulfate) and have it readily available.
-
-
Handling:
-
Weighing and Transfer: Conduct all weighing and transfers of this compound within the chemical fume hood. Use a disposable weighing boat or paper.
-
Reaction Setup: Add the reagent to the reaction vessel slowly and in a controlled manner. If the reaction is exothermic, have a cooling bath in place.
-
Work-up and Purification: Quench the reaction mixture with a suitable reagent to neutralize any remaining this compound before proceeding with the work-up.
-
-
Cleanup and Disposal:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound. A solution of detergent and water (pH between 8 and 10.5) can be used for initial cleaning, followed by a thorough rinse[4].
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable labware, and contaminated absorbent materials, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. The outer gloves should be removed first, followed by the apron or gown, face shield, and goggles. The inner gloves should be the last item removed. Wash your hands thoroughly with soap and water after removing all PPE.
-
Final Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Never pour this compound or its waste down the drain[5].
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels. Collect the absorbed material into a sealed container for hazardous waste. For large spills, evacuate the laboratory and contact your institution's EHS or emergency response team. |
Disposal Plan: Chemical Neutralization as a Best Practice
While disposal of unreacted this compound through a licensed hazardous waste contractor is the standard procedure, chemical neutralization can be a valuable step to mitigate the hazard of the waste. The following procedure, adapted from the disposal of a similar alkylating agent, can be used to degrade this compound in waste streams. Note: This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Basification: For aqueous waste streams, slowly add a 1 M sodium hydroxide (NaOH) solution while stirring until the pH is between 10 and 12. This promotes the hydrolysis of the methanesulfonate.
-
Neutralization: While stirring, slowly add a 1 M solution of sodium thiosulfate. A 2:1 molar ratio of sodium thiosulfate to this compound is recommended. If the concentration is unknown, a 1:1 volume ratio can be used as a general guideline. Be aware that the reaction may be exothermic; use an ice bath to maintain the temperature below 40°C.
-
Reaction Time: Allow the mixture to stir for a minimum of 24 hours to ensure complete degradation.
-
Final Disposal: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by the slow addition of a suitable acid (e.g., 1 M HCl). This final solution must still be disposed of as hazardous chemical waste through your EHS office, but the primary hazard of the alkylating agent has been eliminated[6].
By integrating these safety protocols and operational plans into your laboratory practice, you can confidently and safely utilize this compound in your research endeavors, ensuring both your personal safety and the integrity of your work.
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-
Chemsrc. This compound. [Link]
-
3M. 3M™ Half Facepiece Disposable Respirator Assembly 5303, Organic Vapor/Acid Gas. [Link]
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Electronic Code of Federal Regulations. 40 CFR 721.10770 -- Fluoroalkyl sulfonamide derivatives (generic). [Link]
-
Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: benzyl benzoate. [Link]
-
Centers for Disease Control and Prevention. QNB: Incapacitating Agent. [Link]
-
Occupational Safety and Health Administration. OSHA Glove Selection Chart. [Link]
-
Environmental Health & Safety, University of Washington. Respiratory Protection Program. [Link]
-
Environment, Health and Safety, University of California, Berkeley. Ansell Chemical Resistance Glove Chart. [Link]
-
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-
Unknown. Chemical Resistance of Gloves.pdf. [Link]
-
National Center for Biotechnology Information. Benzyl mesylate. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
